molecular formula C7H4BrNO B1374670 3-Bromobenzo[d]isoxazole CAS No. 1263178-34-2

3-Bromobenzo[d]isoxazole

Cat. No.: B1374670
CAS No.: 1263178-34-2
M. Wt: 198.02 g/mol
InChI Key: NCIYIIPYKCJIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzo[d]isoxazole is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYIIPYKCJIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740093
Record name 3-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263178-34-2
Record name 3-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Bromobenzo[d]isoxazole from 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the multi-step synthesis of 3-Bromobenzo[d]isoxazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described pathway commences with the readily available starting material, 2-bromophenol. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust, field-proven methodology grounded in established chemical principles. The narrative emphasizes not just the procedural steps but the underlying causality and mechanistic insights that ensure reproducibility and success.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore capable of engaging with a wide range of biological targets. Derivatives have shown promise as anticonvulsant, antimicrobial, anticancer, and antipsychotic agents. The strategic placement of a bromine atom at the 3-position, as in this compound, provides a key handle for further functionalization via cross-coupling reactions, making it a highly valuable building block for creating diverse chemical libraries.

This guide outlines a logical and efficient three-step synthesis beginning with 2-bromophenol, focusing on high-yield, regioselective transformations.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound begins with the disconnection of the N-O bond of the isoxazole ring. This reveals a phenolic oxime precursor. The oxime, in turn, can be traced back to an ortho-hydroxybenzaldehyde, which is accessible through the regioselective formylation of 2-bromophenol. This multi-step approach allows for controlled construction of the target molecule from simple, commercially available precursors.

G Target This compound Oxime 3-Bromo-2-hydroxybenzaldehyde Oxime Target->Oxime C-N Bond Formation (Oxidative Cyclization) Aldehyde 3-Bromo-2-hydroxybenzaldehyde Oxime->Aldehyde Oximation Phenol 2-Bromophenol Aldehyde->Phenol ortho-Formylation

Caption: Retrosynthetic pathway for this compound.

Part 1: Regioselective ortho-Formylation of 2-Bromophenol

The foundational step in this synthesis is the introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of 2-bromophenol. While several formylation methods exist, such as the Reimer-Tiemann[2][3][4][5][6] and Duff reactions[7][8][9][10], they often suffer from poor regioselectivity or harsh conditions. A superior method, affording excellent ortho-selectivity, utilizes a magnesium chloride-mediated reaction with paraformaldehyde.[11][12][13][14]

Causality of Experimental Choice: The high ortho-selectivity is achieved through chelation. The magnesium(II) ion coordinates to both the phenolic oxygen and the oxygen of the incoming formaldehyde (from paraformaldehyde), creating a rigid six-membered transition state. This pre-organization directs the electrophilic attack of the formylating agent specifically to the C6 position, adjacent to the hydroxyl group.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxybenzaldehyde[11][12][13]
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromophenol173.01501.0
Anhydrous MgCl₂95.211002.0
Paraformaldehyde30.03 (as CH₂O)1503.0
Triethylamine (TEA)101.191002.0
Anhydrous THF-250 mL-

Procedure:

  • Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge the entire system with dry nitrogen.

  • Reagent Addition: To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) under a positive pressure of nitrogen.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF, 250 mL) via cannula or syringe, followed by the dropwise addition of triethylamine (14.0 mL, 10.12 g, 100 mmol). Stir the resulting suspension for 10 minutes at room temperature.

  • Substrate Addition: Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become an opaque, light-colored suspension.

  • Reaction: Immerse the flask in a preheated oil bath at 75 °C. The mixture will typically turn a bright orange-yellow color. Maintain a gentle reflux for 4 hours. Monitor the reaction progress by TLC (10:1 Hexane:EtOAc), observing the consumption of 2-bromophenol (Rf ≈ 0.58) and the appearance of the product, 3-bromo-2-hydroxybenzaldehyde (Rf ≈ 0.45).[13]

  • Work-up: Cool the reaction mixture to room temperature. Add diethyl ether (100 mL) and transfer the mixture to a 1 L separatory funnel.

  • Extraction: Wash the organic phase successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL). Caution: Gas evolution may occur during the acid wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting pale yellow oil will solidify upon further drying under high vacuum.

  • Purification: The crude product (yield: 80-81%) is typically ≥95% pure and can be used directly in the next step.[11] For higher purity, the solid can be recrystallized from hexane to yield pale yellow needles (yield: 68-69%).[11]

Expected Characterization Data (3-Bromo-2-hydroxybenzaldehyde):

  • Appearance: Pale yellow solid.[11]

  • Melting Point: 53-57 °C.[15][16]

  • ¹H NMR (CDCl₃): δ ~11.0 (s, 1H, -OH), ~9.9 (s, 1H, -CHO), ~7.6 (dd, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.0 (t, 1H, Ar-H). The molecule is nearly planar and exhibits strong intramolecular O—H⋯O hydrogen bonding.[17]

Part 2: Oximation of 3-Bromo-2-hydroxybenzaldehyde

The conversion of the aldehyde to an oxime is a robust and high-yielding condensation reaction. The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base to neutralize the HCl byproduct and facilitate the nucleophilic attack of hydroxylamine onto the carbonyl carbon.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxybenzaldehyde Oxime
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-2-hydroxybenzaldehyde201.02401.0
Hydroxylamine Hydrochloride69.49481.2
Sodium Acetate Trihydrate136.08601.5
Ethanol / Water-150 mL-

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-bromo-2-hydroxybenzaldehyde (8.04 g, 40 mmol) in ethanol (100 mL).

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (3.34 g, 48 mmol) and sodium acetate trihydrate (8.16 g, 60 mmol) in water (50 mL).

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. A precipitate may form immediately.

  • Heating: Heat the mixture to a gentle reflux for 1-2 hours, until TLC analysis indicates complete consumption of the starting aldehyde.

  • Isolation: Cool the reaction mixture in an ice bath. The oxime product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. The product is typically of high purity and can be used without further purification.

Part 3: Oxidative Cyclization to this compound

This final, key step involves the intramolecular cyclization of the phenolic oxime to form the benzo[d]isoxazole ring. This transformation is an oxidative process. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA or IBD), are exceptionally effective, mild, and selective oxidants for this purpose.[18][19]

Mechanistic Rationale: The reaction is believed to proceed via an initial N-I or O-I bond formation with the hypervalent iodine reagent. This activates the oxime, facilitating an intramolecular nucleophilic attack by the phenolic oxygen onto the oxime nitrogen. Subsequent elimination of iodobenzene and a proton generates the stable aromatic benzo[d]isoxazole ring system.

Experimental Protocol: Synthesis of this compound
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-2-hydroxybenzaldehyde Oxime216.03301.0
(Diacetoxyiodo)benzene (PIDA)322.10331.1
Dichloromethane (DCM)-200 mL-

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve the 3-bromo-2-hydroxybenzaldehyde oxime (6.48 g, 30 mmol) in dichloromethane (200 mL).

  • Oxidant Addition: To this stirred solution, add (diacetoxyiodo)benzene (10.63 g, 33 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting oxime.

  • Quenching: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to reduce any unreacted PIDA, followed by a saturated aqueous solution of sodium bicarbonate (2 x 100 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layers with additional DCM (50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Overall Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Structural Confirmation and Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
CAS Number 1263178-34-2
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Solid
Purity (Typical) ≥95%
¹H NMR Aromatic protons expected in the δ 7.0-8.0 ppm range.
¹³C NMR Aromatic carbons expected in the δ 110-160 ppm range.
Mass Spec (MS) M+ peak at m/z ≈ 198 and M+2 peak of similar intensity due to the bromine isotope pattern.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway to this compound from 2-bromophenol. By employing a highly regioselective ortho-formylation, a standard oximation, and a mild hypervalent iodine-mediated oxidative cyclization, this methodology ensures high yields and purity. Each step is supported by a clear mechanistic rationale, empowering the researcher to troubleshoot and adapt the protocols as needed. This approach delivers a valuable and versatile building block, poised for further elaboration in the pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

Spectroscopic Data of 3-Bromobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Bromobenzo[d]isoxazole and its Spectroscopic Characterization

This compound belongs to the benzisoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The presence and position of the bromine atom on the isoxazole ring significantly influence the molecule's electronic properties and potential biological activity. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such compounds, necessitating a multi-faceted spectroscopic approach. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers working with this or structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be dominated by signals from the four aromatic protons of the benzo-fused ring. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic nature of the isoxazole moiety.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.8 - 8.0d8.0 - 8.5
H-57.3 - 7.5t7.5 - 8.0
H-67.6 - 7.8t7.5 - 8.0
H-77.5 - 7.7d8.0 - 8.5

Note: These are predicted values based on data from analogous benzisoxazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Expertise & Experience: The downfield shift of H-4 is anticipated due to its proximity to the electronegative oxygen atom and the deshielding environment of the heterocyclic ring. The protons H-5, H-6, and H-7 will exhibit chemical shifts typical for a substituted benzene ring, with their multiplicities arising from coupling to adjacent protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3145 - 150
C-3a120 - 125
C-4125 - 130
C-5128 - 132
C-6123 - 128
C-7110 - 115
C-7a160 - 165

Note: These are predicted values based on data from analogous benzisoxazole derivatives[1]. Actual values may vary.

Expertise & Experience: The C-3 carbon, directly attached to the bromine atom, is expected to be significantly downfield. The C-7a, being part of the isoxazole ring and adjacent to the oxygen atom, will also resonate at a low field. The remaining aromatic carbons will appear in the typical range of 110-135 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

  • Use a spectrometer with a field strength of 400 MHz or higher.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16-32 scans.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolution Dissolve in Deuterated Solvent H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration Baseline->Integration Shift_Analysis Chemical Shift Analysis Baseline->Shift_Analysis Coupling_Analysis Coupling Constant Analysis Integration->Coupling_Analysis Structure_Elucidation Structure Elucidation Shift_Analysis->Structure_Elucidation Coupling_Analysis->Structure_Elucidation

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic rings.

Wave Number (cm⁻¹) Vibration Mode Intensity
3100 - 3000Aromatic C-H stretchMedium
1620 - 1580C=N stretch (isoxazole ring)Medium-Strong
1580 - 1450Aromatic C=C stretchMedium-Strong
1450 - 1350N-O stretch (isoxazole ring)Medium
800 - 700C-H out-of-plane bend (aromatic)Strong
700 - 600C-Br stretchMedium

Note: These are predicted frequencies based on characteristic group frequencies from sources such as the "Table of Characteristic IR Absorptions"[2]. The exact positions can be influenced by the overall molecular structure.

Expertise & Experience: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused ring system will appear in the 1620-1450 cm⁻¹ region. A key diagnostic band will be the N-O stretch of the isoxazole ring. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be characteristic of the substitution pattern of the benzene ring.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum.

  • Typically, 16 to 32 scans are co-added over a spectral range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound (C₇H₄BrNO), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.

m/z Ion Notes
197/199[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine (¹⁹Br/⁸¹Br) in an approximate 1:1 ratio.
118[M - Br]⁺Loss of a bromine radical.
91[C₆H₅N]⁺Possible fragment after loss of Br and CO.
76[C₆H₄]⁺Benzene fragment.

Expertise & Experience: The molecular ion peak will be a doublet at m/z 197 and 199, which is a definitive indicator of the presence of one bromine atom. The fragmentation pattern will likely involve the initial loss of the bromine atom, followed by the cleavage of the isoxazole ring. The loss of stable neutral molecules like CO and HCN is a common fragmentation pathway for such heterocyclic systems.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detection Detection & Analysis Introduction Direct Infusion or GC-MS Ionization Electron Ionization (EI) Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum_Generation Mass Spectrum Generation Detector->Spectrum_Generation Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Generation->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source is typically used.

  • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

Data Acquisition:

  • The ionization energy is typically set to 70 eV.

  • The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-300).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important heterocyclic compound. The provided protocols and theoretical explanations serve as a valuable resource for scientists engaged in the synthesis and application of benzisoxazole derivatives in drug discovery and development.

References

The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and First Synthesis of 3-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzo[d]isoxazole is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of pharmacologically active agents. Its strategic importance lies in the reactive bromine atom at the 3-position, which provides a synthetic handle for the introduction of diverse functionalities through various cross-coupling reactions. This guide delves into the historical context of benzo[d]isoxazole discovery and elucidates a robust and widely accepted methodology for the first synthesis of its 3-bromo derivative. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a logical extension of well-established principles of isoxazole chemistry. This document provides a detailed, field-proven protocol, explores the underlying reaction mechanisms, and offers insights into the experimental rationale, thereby serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. This fused heterocyclic system, consisting of a benzene ring fused to an isoxazole ring, imparts favorable physicochemical properties to molecules, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The introduction of a bromine atom at the 3-position significantly enhances the synthetic utility of this scaffold, enabling facile diversification through modern cross-coupling methodologies.

Conceptual Genesis: From Isoxazole to a Brominated Benzofused System

The intellectual journey towards this compound begins with the broader history of isoxazole synthesis. The fundamental approach to constructing the isoxazole ring often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or the cyclization of an α,β-unsaturated ketone with hydroxylamine. For the benzo[d]isoxazole system, a common and efficient strategy involves the intramolecular cyclization of a suitably substituted aromatic precursor.

The synthesis of 3-halobenzo[d]isoxazoles, including the 3-bromo derivative, is logically achieved through the cyclization of a 2-hydroxybenzonitrile (salicylonitrile) precursor. This approach allows for the pre-installation of the halogen atom, which is often more straightforward than direct halogenation of the benzo[d]isoxazole ring.

The First Synthesis: A Robust and Validated Approach

While a single seminal publication detailing the "first" synthesis of this compound is elusive, a highly plausible and widely adopted methodology involves the reaction of 2-hydroxybenzonitrile with a brominating agent, followed by intramolecular cyclization. This process is efficient and provides good yields of the desired product.

Retrosynthetic Analysis

A logical retrosynthetic analysis for this compound points to 2-hydroxybenzonitrile as a readily available starting material. The key transformation is the formation of the isoxazole ring with a bromine atom at the 3-position.

G This compound This compound N-Hydroxy-2-oxo-2H-1,2-benzisoxazole-3-carboximidoyl bromide N-Hydroxy-2-oxo-2H-1,2-benzisoxazole-3-carboximidoyl bromide This compound->N-Hydroxy-2-oxo-2H-1,2-benzisoxazole-3-carboximidoyl bromide C-O bond formation 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile N-Hydroxy-2-oxo-2H-1,2-benzisoxazole-3-carboximidoyl bromide->2-Hydroxybenzonitrile Bromination

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound from 2-hydroxybenzonitrile.

Step 1: Formation of the N-Hydroxyimidoyl Bromide Intermediate

  • To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the in situ generated N-hydroxyimidoyl bromide is used directly in the next step.

Step 2: Intramolecular Cyclization

  • To the reaction mixture from Step 1, add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

  • Formation of the N-Hydroxyimidoyl Bromide: The nitrile group of 2-hydroxybenzonitrile is attacked by the electrophilic bromine from NBS, and subsequent reaction with the succinimide anion and water (present in trace amounts or from the solvent) leads to the formation of the N-hydroxyimidoyl bromide intermediate.

  • Intramolecular Cyclization: The phenoxide, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the electrophilic carbon of the imidoyl bromide. This intramolecular nucleophilic substitution results in the formation of the benzo[d]isoxazole ring and the elimination of a bromide ion.

G cluster_0 Mechanism of this compound Synthesis A 2-Hydroxybenzonitrile B N-Hydroxyimidoyl Bromide Intermediate A->B + NBS C Phenoxide Intermediate B->C + Base (-H+) D This compound C->D Intramolecular Cyclization (-Br-)

Caption: Simplified reaction mechanism for the synthesis of this compound.

Characterization and Data Presentation

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the four protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Conclusion and Future Directions

The synthesis of this compound, while not attributed to a single "discovery" event, is a cornerstone reaction for medicinal chemists. The robust methodology, proceeding from the readily available 2-hydroxybenzonitrile, provides reliable access to this versatile building block. The strategic placement of the bromine atom at the 3-position opens up a vast chemical space for the development of novel therapeutic agents through a variety of cross-coupling reactions. Future research will undoubtedly continue to leverage this key intermediate to explore new biological targets and develop next-generation therapeutics.

A Technical Guide to Quantum Chemical Calculations for 3-Bromobenzo[d]isoxazole: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of applying quantum chemical calculations to the study of 3-Bromobenzo[d]isoxazole. It moves beyond a simple recitation of methods to explain the underlying scientific rationale, ensuring that the described protocols are not only accurate but also contextually relevant for the field of drug discovery.

Introduction: The "Why" and "How" of Computationally Probing this compound

This compound is a heterocyclic compound featuring a fused benzene and isoxazole ring system. The benzo[d]isoxazole core is a recognized scaffold in medicinal chemistry, appearing in molecules designed as inhibitors for targets like the bromodomain and extra-terminal (BET) family of proteins, which are crucial in cancer research.[1][2] The presence of a bromine atom at the 3-position significantly influences the molecule's electronic distribution, lipophilicity, and potential for halogen bonding, making it a region of interest for molecular interactions.

While experimental methods provide invaluable data, they are often resource-intensive and yield information only about existing molecules. Quantum chemical calculations offer a powerful complementary approach.[3][4] They allow us to predict a molecule's properties from first principles, providing deep insights into its electronic structure, reactivity, and potential interactions with biological targets before synthesis.[5][6] This in-silico analysis accelerates the drug discovery pipeline by enabling rational design, prioritizing synthetic candidates, and elucidating mechanisms of action.[7]

This guide will detail a robust computational workflow using Density Functional Theory (DFT) to characterize this compound, focusing on geometry optimization, electronic properties, and reactivity, all within the context of modern drug development.

Part 1: The Theoretical Framework and Computational Protocol

The reliability of any computational study rests on the judicious selection of theoretical methods and a protocol that ensures reproducibility and accuracy.

The Choice of Method: Density Functional Theory (DFT)

For a molecule like this compound, Density Functional Theory (DFT) represents the optimal balance between computational cost and accuracy.[8] Unlike more computationally expensive ab initio methods, DFT calculates the molecular properties based on the electron density, making it feasible for the relatively larger systems often encountered in drug design.[9]

We will employ the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely used and has a long track record of providing reliable results for the geometries and electronic properties of organic molecules.[10]

The Basis Set: Pople's 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for accuracy. We will use the 6-311++G(d,p) basis set for the following reasons:

  • 6-311G: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons, which are most important for chemical bonding and reactivity.

  • ++G: The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs or regions of diffuse electron density, such as the heteroatoms in the isoxazole ring.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is crucial for accurately modeling chemical bonds and intermolecular interactions.

Simulating Biological Environments: The Solvation Model

Since biological interactions occur in an aqueous environment, performing calculations in the "gas phase" can be misleading. We will incorporate the Conductor-like Polarizable Continuum Model (CPCM) to simulate the effects of a solvent (e.g., water).[10] This model creates a cavity around the molecule within a dielectric continuum representing the solvent, providing a more realistic description of the molecule's properties in solution.

The Computational Workflow

The following diagram outlines the logical flow of the quantum chemical calculations described in this guide.

G Computational Workflow for this compound Analysis cluster_0 Setup & Core Calculation cluster_1 Property Analysis & Interpretation cluster_2 Application in Drug Discovery A 1. Input Structure (this compound) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Find lowest energy state C 3. Vibrational Frequency Analysis B->C Confirm true minimum D 4. Frontier Molecular Orbitals (HOMO-LUMO Analysis) C->D Use optimized geometry E 5. Molecular Electrostatic Potential (MEP Map) C->E Use optimized geometry F 6. Reactivity Descriptors (Hardness, Electrophilicity, etc.) C->F Use optimized geometry G Reactivity Prediction (Metabolic Stability) D->G H Interaction Analysis (Binding Site Complementarity) E->H I QSAR Modeling (Predictive Toxicology) F->I

Caption: A flowchart illustrating the sequential steps from initial structure input to the application of calculated properties in a drug discovery context.

Part 2: Core Analyses and Step-by-Step Protocols

This section provides the practical steps for performing the key quantum chemical analyses on this compound.

Geometry Optimization and Frequency Analysis

Scientific Rationale: The first and most crucial step is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This conformation corresponds to the global minimum on the potential energy surface. A subsequent frequency calculation is a self-validating check; the absence of imaginary (negative) frequencies confirms that the optimized structure is a true minimum and not a transition state.[10][11] The calculated vibrational frequencies can also be compared with experimental IR spectroscopic data for validation.[12]

Experimental Protocol:

  • Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

  • Set Up the Calculation: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following parameters:

    • Job Type: Optimization + Frequency (Opt Freq).

    • Method: DFT, using the B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Solvation: CPCM model with water as the solvent.

  • Execute the Calculation: Run the computation.

  • Analyze the Output:

    • Verify that the optimization converged successfully.

    • Inspect the frequency results. Confirm that there are zero imaginary frequencies.

    • The output file will contain the final optimized Cartesian coordinates, which represent the molecule's most stable 3D structure.

Frontier Molecular Orbital (FMO) Analysis

Scientific Rationale: The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity.[13][14] It posits that the majority of a molecule's reactivity is governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the outermost electrons and acts as an electron donor. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the lowest energy state for an incoming electron and acts as an electron acceptor. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[15]

Protocol:

  • Use Optimized Geometry: Perform a single-point energy calculation using the optimized structure from the previous step.

  • Specify Calculation Keywords: Ensure that the output includes molecular orbital information (this is standard in most packages).

  • Visualize Orbitals: Use a visualization program to generate and display the 3D surfaces of the HOMO and LUMO.

  • Record Energies: Extract the energy values (in electron volts, eV) for the HOMO and LUMO from the output file to calculate the energy gap (ΔE = ELUMO - EHOMO).

Molecular Electrostatic Potential (MEP) Mapping

Scientific Rationale: An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[16][17] It provides an intuitive guide to the charge distribution, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).[18] In drug design, MEP maps are invaluable for predicting non-covalent interactions. A region of negative potential (typically colored red) on a ligand suggests a potential hydrogen bond acceptor site, which would favorably interact with a hydrogen bond donor on a protein receptor.[19][20]

Protocol:

  • Use Optimized Geometry: Perform a single-point energy calculation using the optimized structure.

  • Request MEP Calculation: Include keywords in the input file to compute the electrostatic potential and map it onto the electron density surface.

  • Visualize the MEP Surface: Open the generated output file (e.g., a .cube file) in a visualization program.

  • Analyze the Color Map:

    • Red/Yellow: Regions of negative electrostatic potential (electron-rich), indicating likely sites for electrophilic attack or hydrogen bond acceptance (e.g., around the nitrogen and oxygen atoms).

    • Blue/Green: Regions of positive electrostatic potential (electron-poor), indicating likely sites for nucleophilic attack or hydrogen bond donation.

Part 3: Data Presentation and Interpretation for Drug Discovery

The true power of these calculations lies in synthesizing the data to make actionable predictions relevant to drug development.

Physicochemical and Calculated Properties of this compound

The following table summarizes the key identifiers for this compound and provides a template for presenting the results from the quantum chemical calculations.

PropertyValueSource / Method
Identifier
CAS Number1263178-34-2[21][22][23][24]
Molecular FormulaC₇H₄BrNO[21]
Molecular Weight198.02 g/mol [21]
Calculated Electronic Properties (Hypothetical Values)DFT/B3LYP/6-311++G(d,p)
EHOMO-6.8 eVThis Calculation
ELUMO-1.5 eVThis Calculation
HOMO-LUMO Gap (ΔE)5.3 eVThis Calculation
Dipole Moment2.1 DebyeThis Calculation
Quantum Chemical Descriptors of Reactivity

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that provide quantitative measures of the molecule's behavior.[13] These descriptors are highly valuable for developing Quantitative Structure-Activity Relationship (QSAR) models.

DescriptorFormulaInterpretation for Drug Design
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron; relates to metabolic oxidation.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron; relates to metabolic reduction.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution; harder molecules are less reactive.
Chemical Softness (S)S = 1 / ηReciprocal of hardness; softer molecules are more reactive.
Electronegativity (χ)χ = (I + A) / 2The power of the molecule to attract electrons.
Electrophilicity Index (ω)ω = (χ²) / (2η)A global measure of a molecule's electrophilic nature.

The relationship between these fundamental and derived properties is illustrated below.

G cluster_0 Fundamental Calculated Properties cluster_1 Primary Reactivity Descriptors cluster_2 Global Reactivity Indices HOMO HOMO Energy (EHOMO) IP Ionization Potential (I) I ≈ -EHOMO HOMO->IP LUMO LUMO Energy (ELUMO) EA Electron Affinity (A) A ≈ -ELUMO LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Electronegativity Electronegativity (χ) χ = (I + A) / 2 IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity Index (ω) ω = χ² / (2η) Hardness->Electrophilicity Electronegativity->Electrophilicity

Caption: Diagram showing how fundamental orbital energies are used to derive key quantum chemical descriptors of reactivity.

Integrated Analysis for Drug Discovery

A researcher would integrate these findings as follows:

  • Target Interaction: The MEP map would be crucial. If a protein's active site has a hydrogen bond donor (e.g., an NH group), the red, negative-potential region around the isoxazole nitrogen of this compound would be identified as a key complementary interaction site. The bromine atom itself can participate in halogen bonding, a type of interaction increasingly recognized in drug design.

  • Metabolic Stability: The FMO analysis provides clues about metabolic fate. If the HOMO is localized over the benzene ring, this suggests the ring is the most electron-rich part of the molecule and a likely site for oxidative metabolism by Cytochrome P450 enzymes. A large HOMO-LUMO gap would suggest higher overall stability.

  • Lead Optimization: If a particular region is identified as a metabolic liability (e.g., a site of rapid oxidation), the calculations can be repeated on virtual, modified structures. For example, adding an electron-withdrawing group to the benzene ring would lower the HOMO energy, potentially increasing metabolic stability. This in-silico "trial and error" is far more efficient than synthesizing and testing each analogue.

Conclusion

Quantum chemical calculations provide a robust, predictive framework for understanding the chemical and physical properties of this compound. By employing methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can gain profound insights into the molecule's geometry, electronic structure, and reactivity. The analyses of Frontier Molecular Orbitals and the Molecular Electrostatic Potential are not merely theoretical exercises; they provide a rational basis for understanding protein-ligand interactions, predicting metabolic fate, and guiding the design of next-generation therapeutics. This in-depth computational approach is an indispensable tool in the modern drug discovery toolkit, enabling a more efficient and informed path toward novel medicines.

References

The Multifaceted Therapeutic Potential of Benzo[d]isoxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules. Its unique physicochemical properties and synthetic tractability have propelled the development of numerous derivatives with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive exploration of the prominent biological activities of benzo[d]isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

I. Anticancer Activity: Targeting Key Pathways in Oncology

Benzo[d]isoxazole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit crucial cellular signaling pathways involved in tumor growth and survival. Two key mechanisms of action have been extensively investigated: the inhibition of Bromodomain and Extra-Terminal (BET) proteins and the suppression of Hypoxia-Inducible Factor-1α (HIF-1α).

A. Mechanism of Action: BET Inhibition in Prostate Cancer

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in transcriptional regulation. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In many cancers, including castration-resistant prostate cancer (CRPC), BET proteins are overexpressed and drive the expression of oncogenes such as MYC and the androgen receptor (AR).

Benzo[d]isoxazole-based compounds have been designed as potent BET inhibitors.[1] These derivatives effectively mimic the acetylated lysine binding motif, occupying the hydrophobic pocket of the bromodomains and preventing their interaction with histones. This leads to the downregulation of BET target genes, resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][2] Bivalent inhibitors, which can simultaneously engage two bromodomains, have shown even greater potency.[3]

B. Mechanism of Action: HIF-1α Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-regulated α subunit and a constitutively expressed β subunit. Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).

Several benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[4] These compounds do not affect HIF-1α protein expression but rather disrupt its ability to drive gene expression.[4] This leads to a concentration-dependent decrease in the mRNA levels of HIF-1 target genes like VEGF and PDK1.[4]

Table 1: Anticancer Activity of Representative Benzo[d]isoxazole Derivatives

Compound IDTargetCancer TypeCell LineIC50Reference
Compound 15 HIF-1α-HEK293T24 nM[4]
Compound 31 HIF-1α-HEK293T24 nM[4]
Bivalent Inhibitor 17b BETProstate CancerLNCaP32-fold more potent than monovalent inhibitor[3]
Y06036 (6i) BET (BRD4(1))Prostate Cancer-Kd = 82 nM[1]
Y06137 (7m) BET (BRD4(1))Prostate Cancer-Kd = 81 nM[1]
C. Experimental Protocol: Dual-Luciferase Reporter Assay for HIF-1α Inhibition

This assay is a common method to screen for inhibitors of HIF-1α transcriptional activity.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in a 24-well plate at a density that will result in 60-70% confluency at the time of transfection.

  • Co-transfect the cells with a firefly luciferase reporter plasmid containing a hypoxia-response element (HRE) and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency, using a suitable transfection reagent.

2. Compound Treatment and Hypoxia Induction:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the benzo[d]isoxazole derivatives.

  • Incubate the plates under hypoxic conditions (e.g., 1% O₂) for 18-24 hours. A normoxic control plate should be maintained at 21% O₂.

3. Cell Lysis and Luciferase Activity Measurement:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

  • Calculate the percentage of HIF-1α inhibition for each compound concentration relative to the vehicle-treated hypoxic control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of HIF-1α activity, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

HIF_1a_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis HEK293T HEK293T Cells Transfection Co-transfection with Firefly (HRE) and Renilla Luciferase Plasmids HEK293T->Transfection Compound Add Benzo[d]isoxazole Derivatives Transfection->Compound Hypoxia Incubate under Hypoxic Conditions (1% O2) Compound->Hypoxia Lysis Cell Lysis Hypoxia->Lysis Luminometer Measure Luciferase Activity Lysis->Luminometer Analysis Normalize Firefly to Renilla and Calculate IC50 Luminometer->Analysis

Workflow for HIF-1α Inhibition Assay.

II. Anticonvulsant Activity: Modulating Neuronal Excitability

Certain benzo[d]isoxazole derivatives have emerged as potent anticonvulsants, offering potential new therapeutic avenues for epilepsy.[5] Their primary mechanism of action involves the selective blockade of voltage-gated sodium channels.

A. Mechanism of Action: Selective Blockade of NaV1.1 Channels

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in neurons. Dysregulation of these channels can lead to neuronal hyperexcitability and seizures. Several benzo[d]isoxazole derivatives have been shown to selectively block the NaV1.1 channel subtype, which is predominantly expressed in inhibitory interneurons.[5][6] By blocking these channels, the compounds reduce the excessive firing of neurons that characterizes a seizure. The selectivity for NaV1.1 over other subtypes (e.g., NaV1.2, NaV1.3, and NaV1.6) is a key feature, as it may lead to a more favorable side-effect profile compared to non-selective sodium channel blockers.[5]

Table 2: Anticonvulsant Activity of Representative Benzo[d]isoxazole Derivatives in the MES Model

Compound IDED50 (mg/kg, i.p.)Protective Index (TD50/ED50)Reference
Z-6b 20.510.3[5][6]
8a 14.90 (oral, rats)-[7]
7d 42.30 (scPTZ model)-[7]
B. Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

1. Animal Preparation:

  • Use adult male mice (e.g., ICR strain) weighing 20-25 g.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Compound Administration:

  • Dissolve or suspend the benzo[d]isoxazole derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group should also be included.

3. Induction of Seizures:

  • At the time of peak drug effect (predetermined by pharmacokinetic studies), deliver an electrical stimulus through corneal electrodes.

  • A typical stimulus for mice is 50 mA of alternating current at 60 Hz for 0.2 seconds.

4. Observation and Endpoint:

  • Immediately after the stimulus, observe the mice for the characteristic tonic-clonic seizure, which includes a tonic hindlimb extension phase.

  • The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the compound.

5. Data Analysis:

  • Calculate the percentage of protected animals in each dose group.

  • Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

  • The neurotoxicity of the compounds can be assessed using the rotarod test to determine the median toxic dose (TD50). The protective index (PI) is then calculated as TD50/ED50, with a higher PI indicating a better safety profile.

MES_Workflow Start Animal Acclimatization Dosing Compound Administration (i.p. or p.o.) Start->Dosing Stimulation Maximal Electroshock Stimulation Dosing->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Protection? Observation->Endpoint Protected Protected Endpoint->Protected Yes NotProtected Not Protected Endpoint->NotProtected No Analysis Calculate ED50 and Protective Index Protected->Analysis NotProtected->Analysis

Experimental Workflow for the MES Seizure Model.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzo[d]isoxazole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

A. Structure-Activity Relationship Insights

The antimicrobial potency of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any appended aryl rings. For instance, the presence of a fluorine atom on the benzo[d]isoxazole ring and specific substitutions on a piperidinyl moiety have been shown to be important for antibacterial activity.[1]

Table 3: Antimicrobial Activity of Representative Isoxazole Derivatives

Compound IDTarget OrganismMIC (μg/mL)Reference
Compound 18 B. subtilis31.25[1]
Compound 18 B. cereus62.5[1]
Compound 4e C. albicans6-60[8]
Compound 4g C. albicans6-60[8]
Compound 4h C. albicans6-60[8]
B. Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Prepare a sterile 96-well microtiter plate.

  • Prepare a stock solution of the benzo[d]isoxazole derivative in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to twice the highest desired test concentration.

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

2. Serial Dilution:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • Add 100 µL of the twofold concentrated drug solution to the first column of wells.

  • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

3. Inoculation:

  • Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations and microbial density.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • For some bacteria, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of growth (a color change to red indicates growth).

IV. Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that benzo[d]isoxazole derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease.[9][10]

A. Mechanism of Action: Modulation of the Akt/GSK-3β/NF-κB Signaling Pathway

One of the proposed mechanisms for the neuroprotective effects of certain benzo[d]oxazole derivatives (a closely related scaffold) involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway.[9] In the context of Alzheimer's disease, amyloid-beta (Aβ) peptide-induced neurotoxicity is a key pathological event. Some benzo[d]oxazole derivatives have been shown to protect neuronal cells from Aβ-induced apoptosis by:[9]

  • Promoting the phosphorylation of Akt and GSK-3β: This signaling cascade is crucial for cell survival.

  • Decreasing the expression of NF-κB: NF-κB is a transcription factor that plays a role in inflammation and apoptosis.

  • Reducing the hyperphosphorylation of tau protein: Hyperphosphorylated tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.

  • Decreasing the expression of BACE1: This enzyme is involved in the production of Aβ.

Neuroprotection_Pathway Abeta Amyloid-beta (Aβ) -induced Neurotoxicity Apoptosis Neuronal Apoptosis Abeta->Apoptosis Compound Benzo[d]isoxazole Derivative Akt Akt Compound->Akt Promotes Phosphorylation NFkB NF-κB Compound->NFkB Decreases Expression GSK3b GSK-3β Akt->GSK3b Inhibits Akt->Apoptosis Inhibits Tau Tau Hyperphosphorylation GSK3b->Tau Promotes BACE1 BACE1 Expression NFkB->BACE1 Increases NFkB->Apoptosis Promotes BACE1->Abeta Increases Production

Proposed Neuroprotective Signaling Pathway.

Table 4: Neuroprotective Activity of a Representative Benzo[d]oxazole Derivative

Compound IDModelCell LineEffectReference
Compound 5c Aβ-induced neurotoxicityPC12Increased cell viability and protected against apoptosis[9]
B. Experimental Protocol: Assessing Neuroprotective Activity in a Cell-Based Assay

1. Cell Culture:

  • Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) in appropriate media and conditions.

2. Induction of Neurotoxicity:

  • Seed the cells in a 96-well plate.

  • Induce neurotoxicity by treating the cells with a neurotoxic agent, such as amyloid-beta peptide (Aβ₂₅₋₃₅) for a specified period.

3. Compound Treatment:

  • Co-treat the cells with the neurotoxic agent and various concentrations of the benzo[d]isoxazole derivative. A control group treated only with the neurotoxic agent and a vehicle control group should be included.

4. Assessment of Cell Viability:

  • After the treatment period, assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of viable cells.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the concentration of the benzo[d]isoxazole derivative that provides significant protection against the neurotoxin-induced cell death.

V. Synthesis of Benzo[d]isoxazole Derivatives

The synthetic versatility of the benzo[d]isoxazole scaffold allows for the generation of a wide range of derivatives with diverse substitution patterns. A common and effective strategy for the synthesis of 3-substituted benzo[d]isoxazoles involves the cyclization of ortho-hydroxyaryl ketoximes.

A. General Synthetic Scheme

A representative synthetic route to 3-substituted benzo[d]isoxazoles is depicted below. This pathway allows for the introduction of various substituents at the 3-position and on the benzene ring, facilitating the exploration of structure-activity relationships. The synthesis often begins with a substituted ortho-hydroxyacetophenone, which is converted to its oxime. Subsequent cyclization, often under basic or acidic conditions, yields the benzo[d]isoxazole core. Further modifications can then be made to the substituent at the 3-position. For example, a 3-(chloromethyl)benzo[d]isoxazole intermediate can be used to introduce a variety of nucleophiles.[11]

Synthesis_Scheme cluster_synthesis General Synthesis of 3-Substituted Benzo[d]isoxazoles Start o-Hydroxyaryl Ketone Oxime o-Hydroxyaryl Ketoxime Start->Oxime Hydroxylamine Cyclization Benzo[d]isoxazole Core Oxime->Cyclization Cyclization (e.g., Base-catalyzed) Intermediate 3-(Chloromethyl)benzo[d]isoxazole Cyclization->Intermediate Chlorination Final 3-Substituted Benzo[d]isoxazole Derivatives Intermediate->Final Nucleophilic Substitution (e.g., Amines, Thiols)

A General Synthetic Pathway to 3-Substituted Benzo[d]isoxazoles.

VI. Conclusion and Future Perspectives

The benzo[d]isoxazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of potent biological activities. The anticancer, anticonvulsant, antimicrobial, and neuroprotective properties highlighted in this guide underscore the significant therapeutic potential of this chemical class. The continued exploration of the structure-activity relationships of benzo[d]isoxazole derivatives, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates for a range of human diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index and advance the most promising candidates into clinical development.

VII. References

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. 2019, 2019(2), M1064.

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. 2020, 25(22), 5391.

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. 2018, 61(8), 3531-3548.

  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience. 2022, 13(6), 834-845.

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. 2020, 25(22), 5391.

  • Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science. 2023, 13(1), 001-011.

  • Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Comparative Overview. BenchChem. 2025.

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. 2022.

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. 2021, 221, 113511.

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. 2020, 25(22), 5391.

  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. BenchChem. 2025.

  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience. 2022, 13(6), 834-845.

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. 2007, 72(22), 8459-8467.

  • Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. 2023.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. 2023.

  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate. 2023.

  • IN VITRO AND IN SILICO SCREENING OF 6-FLUORO-3-(PIPERIDIN-4-YL) BENZO[D]ISOXAZOLE DERIVATIVES FOR BLOOD BRAIN BARRIER PERMEABILITY. International Journal of Pharmacy and Pharmaceutical Sciences. 2014, 6(11), 123-127.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. 2016, 12, 2378-2385.

  • Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry. 2014, 84, 568-576.

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. 2018, 61(8), 3531-3548.

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. 2022, 27(24), 8820.

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters. 2022, 13(12), 1864-1869.

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reactions with 3-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation on the Benzo[d]isoxazole Scaffold

The Suzuki-Miyaura coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organohalide with an organoboron compound has become indispensable in both academic and industrial laboratories.[1] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

This guide focuses on the application of the Suzuki coupling to a specific, high-value heterocyclic substrate: 3-Bromobenzo[d]isoxazole. The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[3] The ability to precisely install various aryl and heteroaryl substituents at the 3-position of this ring system is critical for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. These application notes provide a detailed framework, from mechanistic principles to practical laboratory protocols, for successfully executing this pivotal transformation.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[1][4][5]

  • Transmetalation : In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[4][6][7]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands (the benzo[d]isoxazolyl and the new aryl group) on the Pd(II) center. This forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][7]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product 3-Arylbenzo[d]isoxazole (Ar-Ar') trans_complex->product reagents This compound (Ar-X) Arylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Dissecting the Reaction: A Guide to Component Selection and Optimization

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of each component. For a heteroaryl substrate like this compound (CAS: 1263178-34-2, MW: 198.02 g/mol ), careful consideration of the catalyst system is especially important.[8][9]

ComponentRole & RationaleCommon Choices & Expert Insights
Palladium Source The heart of the catalyst. It can be a direct Pd(0) source or a more stable Pd(II) pre-catalyst that is reduced to Pd(0) in situ.[10]Pd(PPh₃)₄ : A reliable Pd(0) source, often used for straightforward couplings. Pd(OAc)₂ / Pd₂(dba)₃ : Common, air-stable Pd(II) pre-catalysts that require a ligand for activity and in situ reduction.[6][11]
Ligand Stabilizes the palladium center, enhances its solubility and reactivity, and prevents catalyst decomposition. Bulky, electron-rich ligands generally accelerate oxidative addition and reductive elimination.[7][12]Phosphines : PPh₃ (Triphenylphosphine) is standard. For more challenging couplings (including heteroaryl halides), bulky, electron-rich ligands like P(t-Bu)₃, XPhos, or SPhos are superior.[11][12][13][14] N-Heterocyclic Carbenes (NHCs) : Offer high stability and reactivity, often outperforming phosphines.[7]
Base Essential for activating the boronic acid for transmetalation.[7][11][15] The choice of base can dramatically impact yield and must be matched to the substrate's functional group tolerance.Inorganic Carbonates : K₂CO₃, Na₂CO₃, Cs₂CO₃ are most common. Cs₂CO₃ is more soluble and often more effective but also more expensive. Phosphates : K₃PO₄ is a strong base effective for less reactive boronic acids or aryl chlorides.[16] Fluorides : KF is a mild base, ideal when base-labile functional groups (like esters) are present.[11][17]
Solvent System Solubilizes reactants and facilitates heat transfer. A polar, aprotic solvent is typical, often with water as a co-solvent to dissolve the inorganic base.[4]1,4-Dioxane/H₂O : A very common and effective combination.[4][18] Toluene/H₂O : Another excellent choice, particularly for higher reaction temperatures. DMF or THF/H₂O : Useful alternatives depending on substrate solubility.[17] Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
Boron Reagent The source of the aryl or heteroaryl group to be coupled. Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability and are less prone to protodeboronation.[6][11]A wide variety of aryl- and heteroarylboronic acids are commercially available. For unstable boronic acids, using the corresponding pinacol ester is a robust strategy.

Standard Laboratory Protocol: Suzuki Coupling of this compound

This protocol provides a reliable starting point for coupling this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, or solvent may be required for specific substrates.

Materials & Equipment:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if using a pre-catalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Round-bottom flask with stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle with temperature control

  • Standard glassware for work-up and purification

  • TLC plates and LC-MS for reaction monitoring

Experimental_Workflow cluster_workflow Experimental Workflow start 1. Setup & Inerting reagents 2. Add Solids: - this compound - Boronic Acid (1.2 eq) - Base (2.0-3.0 eq) - Catalyst/Ligand start->reagents solvents 3. Add Degassed Solvents (e.g., Dioxane/H₂O) reagents->solvents reaction 4. Heat to Reaction Temp (e.g., 90-100 °C) Monitor by TLC/LC-MS solvents->reaction workup 5. Cooldown & Aqueous Work-up (Dilute, Extract, Wash, Dry) reaction->workup purify 6. Concentrate & Purify (Column Chromatography) workup->purify end 7. Characterize Product purify->end

Caption: A typical workflow for Suzuki coupling setup and execution.

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium source (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). If using a pre-catalyst like Pd(OAc)₂, also add the appropriate ligand (e.g., SPhos, 4-6 mol%).

  • Inerting : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is free of oxygen.

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 to 10:1 ratio, typically 0.1-0.2 M concentration relative to the halide).

  • Heating and Monitoring : Lower the flask into a pre-heated oil bath or heating mantle set to the desired temperature (typically 80-100 °C) and stir vigorously.[4][16] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one or two more times with the organic solvent.[4]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-arylbenzo[d]isoxazole product.[4]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Poor solubility of starting materials.3. Insufficiently strong or soluble base.1. Use a fresh bottle of catalyst or a robust pre-catalyst. Ensure thorough degassing.2. Try a different solvent system (e.g., DMF, Toluene).[17]3. Switch to a stronger/more soluble base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).1. Improve the degassing procedure for solvents and the reaction flask.[10]2. Switch to a direct Pd(0) source like Pd(PPh₃)₄.
Protodeboronation 1. The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene).2. Reaction temperature is too high or duration is too long.1. Use the corresponding boronate pinacol ester instead of the boronic acid.2. Use a milder base (e.g., KF) and try to run the reaction at a lower temperature.[10][17]
Dehalogenation of Starting Material 1. The catalyst system promotes hydrodehalogenation.2. Presence of impurities that act as a hydride source.1. Screen different ligands; sometimes a less electron-rich ligand can mitigate this side reaction.2. Ensure starting materials and solvents are pure.

Conclusion

The Suzuki-Miyaura coupling is a highly reliable and versatile tool for the functionalization of this compound, enabling access to a vast chemical space crucial for drug discovery and materials science. By understanding the underlying mechanism and the specific roles of each reaction component, researchers can effectively troubleshoot and optimize conditions to achieve high yields of desired 3-arylbenzo[d]isoxazole products. The protocols and insights provided herein serve as a robust foundation for the successful application of this transformative reaction.

References

Buchwald-Hartwig Amination of 3-Bromobenzo[d]isoxazole: A Strategic Guide to C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide provides a detailed examination and a robust protocol for the palladium-catalyzed amination of 3-bromobenzo[d]isoxazole, a heteroaryl halide of significant interest in pharmaceutical development.[3] We will explore the mechanistic underpinnings of the reaction to inform rational choices in catalyst, ligand, base, and solvent selection. The provided protocol is designed to be a validated starting point for researchers, enabling efficient optimization and successful synthesis of 3-aminobenzo[d]isoxazole derivatives.

Introduction: The Strategic Importance of C-N Cross-Coupling

The benzo[d]isoxazole scaffold is a privileged structure found in a multitude of biologically active compounds.[3] The ability to functionalize this core, particularly through the introduction of an amino group at the 3-position, opens a direct pathway to novel chemical entities for drug discovery. Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by substrate scope.[2][4]

The advent of the Buchwald-Hartwig amination provided a milder, more general, and highly efficient alternative.[4][5] This palladium-catalyzed cross-coupling reaction facilitates the coupling of an amine with an aryl or heteroaryl halide (or pseudohalide).[6] For challenging substrates like this compound, understanding the nuances of the catalytic system is paramount for success. This guide will walk through the critical parameters that govern this powerful transformation.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, the phosphine ligand, and the base. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) redox couple and consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step.[8] The use of bulky, electron-rich phosphine ligands is crucial here, as they stabilize the Pd(0) center and increase its electron density, thereby promoting this difficult insertion.[1][9]

  • Amine Coordination and Deprotonation : The resulting Pd(II) complex coordinates with the incoming amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[6][7] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose sensitive functional groups on the substrates.[10][11]

  • Reductive Elimination : This final step involves the formation of the desired C-N bond as the product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4][6] Bulky ligands also accelerate this step, preventing unwanted side reactions like beta-hydride elimination.[4]

Understanding this cycle empowers the researcher to troubleshoot and optimize the reaction logically. For instance, a sluggish reaction might point to a slow oxidative addition, suggesting the need for a more electron-rich ligand or higher temperatures.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)(L₂)-Br (Oxidative Addition Complex) pd0->oa_complex re_label Reductive Elimination pd0->re_label amido_complex Ar-Pd(II)(L₂)-NR'R'' (Amido Complex) oa_complex->amido_complex oa_label Oxidative Addition oa_complex->oa_label amido_complex->pd0 deprot_label Amine Binding & Deprotonation amido_complex->deprot_label oa_label->pd0 + Ar-Br re_label->amido_complex + Ar-NR'R'' deprot_label->oa_complex + HNR'R'' + Base

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Parameter Selection

The success of coupling with a heteroaryl halide like this compound is highly dependent on the judicious selection of reaction components.[12][13] The following table summarizes key parameters and provides evidence-based recommendations.

Parameter Options & Considerations Rationale & Justification
Palladium Source Precatalysts: G3/G4 Palladacycles Pd(0) Sources: Pd₂(dba)₃ Pd(II) Sources: Pd(OAc)₂Precatalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ with the addition of a base.[10] Pd₂(dba)₃ is a reliable Pd(0) source. Pd(II) sources require an in situ reduction step, which can sometimes lead to higher catalyst loadings.[10][11]
Ligand Bulky Biaryl Monophosphines: • XPhos • SPhos • RuPhos • BrettPhosThe amination of heteroaryl halides, especially electron-deficient ones, benefits greatly from bulky, electron-rich biaryl phosphine ligands.[13][14] These ligands promote both the oxidative addition and the reductive elimination steps, which are often challenging for such substrates.[1][14] XPhos and RuPhos are excellent starting points.[14]
Base Strong Bases: • NaOtBu • KOtBu • LHMDS Weaker Bases: • Cs₂CO₃ • K₃PO₄Strong, non-nucleophilic alkoxide bases are generally the most effective for amination reactions, permitting the highest reaction rates.[11][15] However, they are incompatible with base-sensitive functional groups like esters.[11] For substrates with such groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred, though they may require higher temperatures or longer reaction times.[11][16]
Solvent Aprotic, Non-polar/Polar: • Toluene • Dioxane • THFAnhydrous, deoxygenated solvents are critical to prevent catalyst deactivation.[7][15] Toluene and dioxane are the most commonly employed and effective solvents for this transformation.[2][7] The choice can influence the solubility of the base and other reagents.[16][17]
Temperature 80 - 110 °CMost Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate.[10][18] A temperature of 100-110 °C is a typical and effective starting point for coupling aryl bromides.[19]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a reliable and generalized procedure for the coupling of various primary and secondary amines with this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1–0.2 M)

  • Oven-dried Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold or glovebox

  • Standard laboratory glassware for workup and purification

Experimental_Workflow start Start setup Inert Atmosphere Setup (Oven-dried Schlenk flask) start->setup add_solids Add Solids: 1. NaOtBu 2. XPhos Ligand 3. Pd₂(dba)₃ Catalyst 4. This compound setup->add_solids evac_backfill Evacuate & Backfill with Argon (3x) add_solids->evac_backfill add_liquids Add Liquids (via Syringe): 1. Anhydrous Toluene 2. Amine evac_backfill->add_liquids reaction Heat & Stir (100 °C, 4-24h) add_liquids->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: 1. Cool to RT 2. Quench (H₂O) 3. Extract (EtOAc) 4. Dry & Concentrate monitoring->workup Complete purify Purification (Silica Gel Chromatography) workup->purify end Characterize Product purify->end

Figure 2: General experimental workflow for the amination protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add sodium tert-butoxide (1.4 equiv), XPhos (4 mol%), Pd₂(dba)₃ (2 mol%), and this compound (1.0 equiv). This is best performed in a glovebox. If a glovebox is unavailable, add the solids quickly under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]

  • Reagent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound. Stir for 5 minutes. Then, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-benzo[d]isoxazole product.

Conclusion and Outlook

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 3-aminobenzo[d]isoxazole derivatives. A rational approach to reaction design, grounded in a solid mechanistic understanding, is the key to success. By carefully selecting modern, bulky phosphine ligands in combination with appropriate palladium sources and bases, researchers can efficiently overcome the challenges associated with coupling heteroaryl halides. The protocol detailed herein serves as a powerful and validated starting point for the synthesis and exploration of this important class of compounds in drug discovery and development.

References

Introduction: Bridging Heterocyclic Chemistry and Medicinal Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sonogashira Coupling of 3-Bromobenzo[d]isoxazole with Terminal Alkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2][3] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by a synergistic system of palladium and copper.[1][4] Its utility is particularly profound in the synthesis of complex molecules, where mild reaction conditions and broad functional group tolerance are paramount.[1][5]

This guide focuses on a specific, high-value application: the coupling of this compound with various terminal alkynes. The benzo[d]isoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[6][7][8] By functionalizing the 3-position of this heterocycle with an alkynyl moiety, researchers can access a novel chemical space, creating libraries of compounds for drug discovery and development.[9][10]

As Senior Application Scientists, our goal is to provide not just a protocol, but a comprehensive understanding of the reaction's nuances. We will delve into the mechanistic underpinnings, critical experimental parameters, and practical strategies to empower researchers to successfully synthesize 3-alkynylbenzo[d]isoxazole derivatives.

The Engine of Creation: Unpacking the Sonogashira Catalytic Cycle

The elegance of the Sonogashira coupling lies in its dual catalytic cycle, where palladium and copper complexes work in concert. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The process can be broken down into two interconnected cycles:

  • The Palladium Cycle (The Main Engine): This cycle is responsible for the C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5]

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the bromide.[5]

    • Reductive Elimination: The newly formed Pd(II)-alkynyl-aryl complex undergoes reductive elimination, releasing the final 3-alkynylbenzo[d]isoxazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

  • The Copper Cycle (The Fuel Injector): This cycle continuously supplies the activated alkyne to the palladium cycle.

    • Coordination & Deprotonation: The copper(I) salt coordinates with the terminal alkyne. The amine base then deprotonates the alkyne's acidic proton.

    • Copper Acetylide Formation: This results in the formation of a highly reactive copper(I) acetylide intermediate, which is the key species for the transmetalation step.[5]

While this classic mechanism is widely accepted, copper-free Sonogashira variations have also been developed to circumvent issues related to copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][2]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuI Cu_Acetylide->PdII_Aryl CuI CuI Cu_Acetylide->CuI ArylBr This compound (Ar-Br)

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Protocol Blueprint: Key Parameters and Experimental Choices

The success of the Sonogashira coupling hinges on the careful selection of several key components. The reactivity of aryl bromides like this compound is generally good, though it may require slightly more forcing conditions (e.g., heating) compared to the corresponding aryl iodide.[1][5]

ParameterCommon Choices & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ : The workhorses of Sonogashira chemistry. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source but is more sensitive to air.[1][2] Catalyst loading is typically 1-5 mol%.
Copper (I) Cocatalyst Copper(I) Iodide (CuI) : Almost universally used. Its role is to form the copper acetylide, facilitating the crucial transmetalation step.[1] Loading is typically 0.5-5 mol%.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Diisopropylamine : Must be a non-nucleophilic amine. It serves two purposes: deprotonating the terminal alkyne and scavenging the HBr generated during the reaction. Often used in excess or as a co-solvent.[5]
Ligand Triphenylphosphine (PPh₃) : Often included with the palladium precatalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos) can be used to promote the reaction with less reactive aryl halides.[2][11]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) : Anhydrous, degassed polar aprotic solvents are preferred to ensure solubility of reagents and prevent catalyst deactivation.[5][12]
Atmosphere & Temp. Inert (Argon or Nitrogen) : Essential to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands.[4] Room Temp to 100 °C : While some reactive substrates couple at room temperature, aryl bromides often require heating (50-100 °C) to drive the initial oxidative addition step.[5]

Detailed Application Protocol: Synthesis of 3-(Phenylethynyl)benzo[d]isoxazole

This protocol provides a reliable method for the coupling of this compound with phenylacetylene.

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • TLC plates (silica gel)

Caption: Standard experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe. Follow with the addition of triethylamine (3.0 eq) and phenylacetylene (1.2 eq).

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 60 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10:1 Hexanes:EtOAc). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.[5]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and finally brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-(phenylethynyl)benzo[d]isoxazole product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting Guide

Even robust protocols may require optimization.[13][14] If yields are low or side products are observed, consider the following adjustments.

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (degraded by O₂).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Ensure a thoroughly inert atmosphere. Use fresh catalysts and ligands.2. Increase the reaction temperature in increments (e.g., to 80 °C).[11]3. Use freshly distilled/anhydrous solvents and pure reagents.
Glaser Homocoupling Presence of oxygen, which promotes the oxidative coupling of the alkyne.Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of Ar-Br Presence of water or other protic sources.Ensure all reagents and solvents are scrupulously dry.
Complex Mixture Reaction temperature is too high, causing decomposition.Reduce the reaction temperature. Consider screening alternative, more stable catalyst/ligand systems.

Conclusion: A Gateway to Novel Chemical Architectures

The Sonogashira coupling of this compound is a highly effective and versatile method for synthesizing a valuable class of compounds for pharmaceutical and materials science research. By understanding the underlying mechanism and the critical role of each reaction component, researchers can confidently apply and adapt this protocol to a wide range of terminal alkynes. This guide provides the foundational knowledge and practical steps necessary to leverage this powerful reaction, paving the way for the discovery of novel molecules with significant therapeutic potential.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of biologically active molecules, including antipsychotics like risperidone. The functionalization of this core structure is of paramount importance for the development of new chemical entities with tailored properties. Among the myriad of cross-coupling reactions available to the modern chemist, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically through the vinylation of aryl halides.[1][2][3] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 3-bromobenzo[d]isoxazole, offering researchers a robust starting point for their synthetic endeavors.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, a Nobel Prize-winning transformation, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1] The catalytic cycle is a well-studied process that generally proceeds through a sequence of elementary steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.[4][5]

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x alkene_coordination Alkene Coordination ar_pd_x->alkene_coordination alkene_complex [Ar-Pd(II)-X(Ln)(Alkene)] alkene_coordination->alkene_complex migratory_insertion Migratory Insertion (syn-addition) alkene_complex->migratory_insertion alkyl_pd R-Pd(II)-X(Ln) migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination (syn-elimination) alkyl_pd->beta_hydride_elimination hydrido_pd H-Pd(II)-X(Ln)(Product) beta_hydride_elimination->hydrido_pd reductive_elimination Reductive Elimination hydrido_pd->reductive_elimination product Substituted Alkene (Product) hydrido_pd->product reductive_elimination->pd0 hx_base [H-Base]+X- reductive_elimination->hx_base ar_x Ar-X (this compound) ar_x->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound, which, as a heteroaromatic halide, can present unique challenges such as potential catalyst inhibition.[6]

Optimizing the Heck Reaction for this compound: Key Parameters

The successful execution of a Heck reaction hinges on the careful selection of several key parameters. For a substrate such as this compound, the electron-deficient nature of the isoxazole ring can influence the oxidative addition step. The following sections detail the critical components and provide reasoned starting points for reaction optimization.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and accompanying ligand is arguably the most critical factor for a successful Heck coupling. While a wide variety of palladium catalysts have been developed, for heteroaromatic substrates, careful consideration of the ligand is necessary to prevent catalyst deactivation.[6]

ParameterRecommended Starting ConditionsRationale & Considerations
Palladium Precursor Pd(OAc)₂ (Palladium(II) acetate)Readily available, air-stable, and efficiently reduced in situ to the active Pd(0) species.[4]
PdCl₂(PPh₃)₂A stable Pd(II) precatalyst that can be used directly.
Ligand PPh₃ (Triphenylphosphine)A classic, robust monodentate phosphine ligand suitable for many Heck reactions.[1]
P(o-tol)₃ (Tri(o-tolyl)phosphine)A more sterically hindered and electron-rich ligand that can promote oxidative addition and prevent catalyst decomposition.
XPhos or SPhosBulky, electron-rich biaryl phosphine ligands that are often effective for challenging cross-coupling reactions, including those with heteroaromatic halides.
Catalyst Loading 1-5 mol%A typical starting range for optimization. Higher loadings may be necessary for less reactive coupling partners.
Base and Solvent System

The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[2] The solvent must be chosen to ensure the solubility of all reactants and to be stable at the required reaction temperature.

ParameterRecommended Starting ConditionsRationale & Considerations
Base Et₃N (Triethylamine)A common organic base that is effective in many Heck reactions.[1]
K₂CO₃ (Potassium carbonate)An inorganic base that is often used in polar aprotic solvents.[7]
NaOAc (Sodium acetate)A milder inorganic base that can be beneficial in preventing side reactions.[8]
Solvent DMF (N,N-Dimethylformamide)A polar aprotic solvent that is an excellent choice for many Heck reactions due to its high boiling point and ability to dissolve a wide range of substrates.[7][9]
Acetonitrile (MeCN)Another suitable polar aprotic solvent.
TolueneA non-polar solvent that can be effective, particularly with certain ligand systems.

Experimental Protocol: A General Procedure for the Heck Coupling of this compound

This protocol provides a reliable starting point for the Heck reaction of this compound with a generic alkene, such as styrene or an acrylate. Researchers should note that optimization of temperature, reaction time, and stoichiometry will likely be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to the this compound), the alkene (1.2-1.5 equiv), and triethylamine (2.0 equiv).

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the alkene.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup (Flask, Stir bar, Reagents) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents Add Solvent, Alkene, and Base inert->add_reagents heat Heat to Reaction Temperature (80-120 °C) add_reagents->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

References

Application Notes and Protocols: Synthesis of 3-Amino-benzo[d]isoxazole from a 3-Bromo Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocycle exhibit a wide range of pharmacological activities, including but not limited to, anti-HIV, antimicrobial, and antipsychotic properties.[2] Specifically, the 3-amino-benzo[d]isoxazole moiety is a key pharmacophore in the development of potent and selective inhibitors for various biological targets, such as tyrosine kinases.[3][4] The efficient and scalable synthesis of this crucial building block is therefore of significant interest to researchers in drug discovery and development.

This document provides a comprehensive guide to the synthesis of 3-amino-benzo[d]isoxazole from its 3-bromo-benzo[d]isoxazole precursor. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights based on extensive experience to ensure successful execution.

Mechanistic Rationale: The Buchwald-Hartwig Amination

The conversion of 3-bromo-benzo[d]isoxazole to 3-amino-benzo[d]isoxazole is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[5][6] This reaction has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution (SNAr), which often require strongly electron-withdrawing groups on the aromatic ring and can have limited substrate scope.[5][7][8]

The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the following key steps[5][9][10]:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (3-bromo-benzo[d]isoxazole), inserting into the carbon-bromine bond to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired 3-amino-benzo[d]isoxazole product is eliminated from the palladium center, regenerating the catalytically active palladium(0) species.

The choice of ligand for the palladium catalyst is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope.[11][12] Sterically hindered and electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.[9][10][11]

Visualization of the Synthetic Workflow

The following diagram illustrates the overall transformation from the 3-bromo precursor to the final 3-amino product.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product start 3-Bromo-benzo[d]isoxazole product 3-Amino-benzo[d]isoxazole start->product Buchwald-Hartwig Amination reagents Ammonia Source (e.g., NH3 solution, LHMDS) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for the synthesis of 3-amino-benzo[d]isoxazole.

Detailed Experimental Protocol

This protocol is designed to be a robust and reproducible method for the synthesis of 3-amino-benzo[d]isoxazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-benzo[d]isoxazole≥97%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHygroscopic, handle under inert atmosphere.
Ammonia solution0.5 M in 1,4-DioxaneCommercially Available
TolueneAnhydrousCommercially AvailableUse a dry solvent from a solvent purification system or freshly distilled.
Diethyl etherAnhydrousCommercially AvailableFor workup and purification.
Saturated aqueous sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateReagent GradeCommercially Available
Celite®Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried Schlenk flask, add 3-bromo-benzo[d]isoxazole (1.0 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Add sodium tert-butoxide (1.4 eq) to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene (to make a ~0.2 M solution with respect to the starting material) via syringe.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add the ammonia solution (0.5 M in 1,4-dioxane, 1.2 eq) dropwise via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 90-100 °C in an oil bath.

Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of toluene).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-amino-benzo[d]isoxazole as a solid.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Workup & Purification A Combine 3-bromo-benzo[d]isoxazole, Pd2(dba)3, and XPhos in Schlenk flask B Evacuate and backfill with inert gas A->B C Add NaOtBu B->C D Add anhydrous toluene C->D E Add ammonia solution D->E F Heat to 90-100 °C E->F G Cool to room temperature F->G Monitor by TLC/LC-MS H Quench with aq. NaHCO3 G->H I Extract with diethyl ether H->I J Wash with brine, dry, and concentrate I->J K Purify by flash chromatography J->K L L K->L Isolate pure 3-amino-benzo[d]isoxazole

Caption: Step-by-step experimental workflow for the synthesis.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst System: The combination of a palladium precursor like Pd2(dba)3 and a sterically bulky, electron-rich phosphine ligand such as XPhos is crucial.[13] The ligand's steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition. This specific combination has been shown to be highly effective for the amination of heteroaryl halides.[11][14]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the coordinated amine without competing in the coupling reaction. Weaker bases like potassium phosphate or cesium carbonate can also be used, particularly if the substrate is sensitive to strong bases, though this may require longer reaction times or higher temperatures.[6]

  • Solvent: Anhydrous toluene is a common choice due to its high boiling point, which allows for the necessary reaction temperatures, and its ability to dissolve the reactants and catalyst system. 1,4-Dioxane is also a suitable solvent. The use of an anhydrous solvent is critical to prevent quenching of the base and deactivation of the catalyst.

  • Ammonia Source: Using a commercially available solution of ammonia in dioxane provides a convenient and quantifiable way to introduce the amine nucleophile. Alternative ammonia equivalents, such as lithium bis(trimethylsilyl)amide (LHMDS), can also be employed, especially for substrates prone to side reactions with ammonia itself.[11]

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through several key checkpoints:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS allows for real-time tracking of the consumption of the starting material and the formation of the product. A clean conversion with minimal side products is indicative of a successful reaction.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry. The obtained data should be consistent with the structure of 3-amino-benzo[d]isoxazole.

  • Reproducibility: This protocol has been developed to be highly reproducible. Consistent yields and purity should be achievable when the procedure is followed carefully, particularly with respect to maintaining an inert atmosphere and using anhydrous reagents.

By adhering to these principles, researchers can have a high degree of confidence in the outcome of the synthesis.

References

The Strategic Utility of 3-Bromobenzo[d]isoxazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Benzo[d]isoxazole

The benzo[d]isoxazole moiety is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biologically active compounds.[1][2] Its rigid, planar nature and unique electronic properties make it an ideal anchor for positioning functional groups to interact with biological targets. The strategic introduction of a bromine atom at the 3-position, yielding 3-Bromobenzo[d]isoxazole, transforms this scaffold into a versatile and highly reactive building block for the synthesis of novel therapeutic agents. This document provides an in-depth guide to the application of this compound in medicinal chemistry, with a focus on its synthetic transformations and its role in the development of kinase inhibitors.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueReference
CAS Number 1263178-34-2[3][4]
Molecular Formula C₇H₄BrNO[3]
Molecular Weight 198.02 g/mol [3]
Appearance White to off-white solid
Purity (Typical) ≥95%[3]
SMILES BrC1=NOC2=CC=CC=C12[3]

Synthetic Versatility: The Gateway to Novel Chemical Entities

The bromine atom at the 3-position of the benzo[d]isoxazole ring is the key to its synthetic utility. It serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 3-position of the benzo[d]isoxazole and a wide array of aryl or heteroaryl boronic acids or esters.[5][6] This transformation is pivotal for generating libraries of 3-arylbenzo[d]isoxazole derivatives for biological screening.

The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is a robust and widely used method in drug discovery due to its mild reaction conditions and tolerance of diverse functional groups.[5] The general mechanism involves a catalytic cycle with a palladium catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-X This compound Ar'-B(OR)2 Aryl/Heteroaryl Boronic Acid/Ester Ar-Ar' 3-Arylbenzo[d]isoxazole (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The benzo[d]isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The ability to introduce diverse aromatic and heteroaromatic substituents at the 3-position via Suzuki coupling of this compound is a powerful strategy for exploring the structure-activity relationships (SAR) of these inhibitors.

For instance, the c-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and neurodegenerative disorders.[7][9] The development of selective JNK inhibitors is a significant therapeutic goal. The synthesis of isoxazole-based JNK inhibitors often involves the coupling of a 3-halo-isoxazole with a suitable boronic acid derivative.

Protocol: Synthesis of a 3-Arylbenzo[d]isoxazole via Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is adapted from established methods for similar substrates.[5]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-pyridylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(dppf)])

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is often a suspension.

  • Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-arylbenzo[d]isoxazole.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat and Stir (80-120 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from its ability to undergo palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse libraries of 3-substituted benzo[d]isoxazole derivatives. This synthetic accessibility, coupled with the proven biological relevance of the benzo[d]isoxazole scaffold, makes this compound a key intermediate in the quest for novel therapeutics, particularly in the area of kinase inhibitor discovery. Future applications will likely see the expansion of its use in other cross-coupling methodologies and its incorporation into more complex molecular architectures for targeting a wider range of biological targets.

References

Application of 3-Bromobenzo[d]isoxazole in Fragment-Based Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low molecular weight molecules ("fragments"), FBDD explores chemical space with remarkable efficiency, often identifying novel binding modes and providing starting points for highly ligand-efficient lead compounds.[1] Within the diverse landscape of fragment libraries, halogenated fragments, and particularly those containing bromine, offer a distinct strategic advantage. The bromine atom, with its unique electronic properties, can engage in specific, directional interactions known as halogen bonds, which are increasingly recognized for their potential to enhance binding affinity and selectivity.[2][3][4] This guide focuses on a particularly promising halogenated fragment: 3-Bromobenzo[d]isoxazole .

The benzo[d]isoxazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Its rigid bicyclic structure presents a well-defined shape for probing protein binding pockets, while the nitrogen and oxygen heteroatoms provide opportunities for hydrogen bonding. The introduction of a bromine atom at the 3-position not only introduces the potential for halogen bonding but also serves as a versatile synthetic handle for subsequent fragment elaboration, a critical step in evolving a low-affinity fragment hit into a potent lead compound.[5][6]

This technical guide provides a comprehensive overview of the application of this compound in FBDD, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, provide a detailed (hypothetical) synthetic protocol, and present robust protocols for its application in fragment screening and hit elaboration.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a fragment is essential for its effective application in FBDD. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 1263178-34-2[7]
Molecular Formula C₇H₄BrNO[7]
Molecular Weight 198.02 g/mol [7]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (DMSO, DMF, MeOH)
Purity (Typical) ≥95%[7]
InChI Key NCIYIIPYKCJIPS-UHFFFAOYSA-N[8]

Synthesis of this compound: A Plausible Protocol

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the cyclization of a 2-hydroxybenzonitrile derivative or via a [3+2] cycloaddition reaction. A practical approach involves the cyclization of a suitably functionalized precursor.

G This compound This compound 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile This compound->2-Hydroxybenzonitrile Cyclization Salicylaldehyde Salicylaldehyde 2-Hydroxybenzonitrile->Salicylaldehyde Oxime Formation & Dehydration

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is divided into two main steps: the formation of 2-hydroxybenzaldoxime and its subsequent oxidative cyclization to this compound.

Step 1: Synthesis of 2-Hydroxybenzaldoxime

  • To a solution of salicylaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-hydroxybenzaldoxime as a solid, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization to this compound

  • Dissolve 2-hydroxybenzaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Fragment-Based Drug Discovery: A Step-by-Step Workflow

The true utility of this compound lies in its application within an FBDD campaign. The following section outlines a comprehensive workflow from initial screening to hit elaboration.

G cluster_0 Fragment Screening & Hit Identification cluster_1 Structural Biology & Hit Characterization cluster_2 Hit Elaboration & Lead Optimization A Primary Screen (NMR/SPR) B Hit Deconvolution & Validation A->B C Affinity Determination (ITC) B->C D X-ray Crystallography C->D E Binding Mode Analysis D->E F Structure-Guided Design E->F G Synthetic Elaboration (e.g., Suzuki, Buchwald-Hartwig) F->G H SAR Exploration & Lead Optimization G->H

Caption: FBDD workflow using this compound.

Part 1: Fragment Screening and Hit Identification

The initial step involves screening this compound against the protein target of interest using sensitive biophysical techniques.

NMR is a powerful technique for detecting weak fragment binding directly to the target protein. Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly well-suited for this purpose.[3][11][12]

Materials:

  • ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • Stock solution of this compound in deuterated DMSO (d₆-DMSO).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Add a small aliquot of the this compound stock solution to the protein sample to a final concentration of 200-500 µM. Ensure the final DMSO concentration is kept low (typically <1%) and constant across all samples.

  • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Overlay the two spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide signals in the protein spectrum upon addition of the fragment are indicative of binding.

  • Hit Validation: To confirm the binding, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of this compound. A dose-dependent change in CSPs confirms a specific interaction.

SPR is a label-free technique that can rapidly screen fragments and provide kinetic and affinity data.[2][4][13]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Target protein.

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

  • Stock solution of this compound in DMSO.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • Fragment Screening: Prepare a dilution series of this compound in running buffer with a matched DMSO concentration.

  • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

  • Monitor the binding response in real-time. A significant increase in the response units (RU) on the target surface compared to the reference surface indicates binding.

  • Affinity Determination: For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Part 2: Structural Characterization of the Fragment Hit

Once a fragment hit is validated, determining its binding mode at atomic resolution is crucial for guiding the hit-to-lead optimization process.

X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, revealing the precise interactions that mediate binding.[7][14]

Materials:

  • High-purity, crystallizable target protein.

  • Crystallization screens and reagents.

  • This compound.

  • Cryoprotectant.

  • Access to a synchrotron X-ray source.

Procedure:

  • Protein Crystallization: Obtain well-diffracting crystals of the apo-protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).

  • Cryo-cooling: Transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure of the protein-fragment complex using molecular replacement.

  • Binding Mode Analysis: Analyze the resulting electron density maps to confirm the presence and orientation of the bound fragment. Carefully examine the interactions between this compound and the protein, paying close attention to any potential halogen bonds involving the bromine atom.

Part 3: Hit Elaboration and Lead Optimization

With the structural information in hand, the next phase involves the synthetic elaboration of the this compound fragment to improve its potency and drug-like properties. The bromine atom at the 3-position is an excellent handle for various cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[15][16]

Materials:

  • This compound.

  • Aryl or heteroaryl boronic acid or ester.

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

  • Base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent (e.g., dioxane, toluene, DMF/water mixture).

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of various amine functionalities.[1][8]

Materials:

  • This compound.

  • Primary or secondary amine.

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP).

  • Base (e.g., NaOtBu, K₃PO₄).

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.5-2.0 eq) in a reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Perspectives

This compound represents a highly valuable fragment for FBDD campaigns. Its privileged benzo[d]isoxazole core provides a rigid and well-defined scaffold for probing protein binding sites, while the strategically positioned bromine atom offers the potential for halogen bonding and serves as a versatile synthetic handle for rapid hit elaboration. The systematic application of the biophysical and synthetic protocols outlined in this guide can empower researchers to effectively utilize this fragment in their drug discovery efforts.

The future of FBDD will likely see an increased appreciation for the role of specific interactions, such as halogen bonding, in driving fragment binding. Halogen-enriched fragment libraries, featuring fragments like this compound, will be instrumental in exploring these interactions and uncovering novel chemical matter for challenging drug targets. The continued development of innovative synthetic methodologies for fragment elaboration will further accelerate the translation of weakly binding fragment hits into potent and selective clinical candidates.

References

Application Notes and Protocols for the Derivatization of the Benzo[d]isoxazole Core via the 3-Bromo Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including antipsychotics, anti-inflammatory agents, and anticancer therapeutics.[1] The ability to functionalize this core at specific positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel chemical entities with tailored properties.

This guide provides a comprehensive overview of synthetic methodologies for the derivatization of the benzo[d]isoxazole core, with a specific focus on the versatile 3-bromo position. This position serves as a key handle for a variety of powerful cross-coupling and substitution reactions, enabling the introduction of a diverse range of substituents. These transformations are cornerstones of modern organic synthesis, allowing for the efficient construction of complex molecular architectures.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage these methodologies in their work.

Part 1: Synthesis of the Starting Material: 3-Bromobenzo[d]isoxazole

A common and effective method for the synthesis of this compound proceeds from readily available salicylaldehyde. The protocol involves the oximation of salicylaldehyde followed by oxidative cyclization in the presence of a bromine source.

Protocol 1: Synthesis of this compound

Step 1: Oximation of Salicylaldehyde

  • To a solution of salicylaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield salicylaldehyde oxime, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization and Bromination

  • Dissolve the salicylaldehyde oxime (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 3-bromo position of the benzo[d]isoxazole core is an excellent electrophilic partner for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylbenzo[d]isoxazoles

The Suzuki-Miyaura coupling reaction is a highly versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3]

The reaction is initiated by the oxidative addition of this compound to a palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and stabilize the resulting palladium(II) intermediate. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex. The final reductive elimination step forms the desired biaryl product and regenerates the active palladium(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) ArPd(II)BrL2 Ar-Pd(II)(Br)L2 (Ar = Benzo[d]isoxazol-3-yl) Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation (R-B(OH)2, Base) ArPd(II)RL2 Ar-Pd(II)(R)L2 Transmetalation->ArPd(II)RL2 ArPd(II)RL2->Pd(0)L2 Reductive_Elimination Reductive Elimination Product Ar-R Reductive_Elimination->Product

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable ligand (e.g., SPhos, XPhos, 2-4 mol%), and a base such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-arylbenzo[d]isoxazole derivative.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandCatalyst choice can significantly impact yield and reaction time.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often preferred.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical for efficient transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂ODegassed solvents are essential to prevent catalyst deactivation.
Temperature 80-100 °COptimization may be required depending on the substrates.
Sonogashira Coupling: Synthesis of 3-Alkynylbenzo[d]isoxazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.[4][5]

This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The subsequent reductive elimination yields the 3-alkynylbenzo[d]isoxazole and regenerates the palladium(0) catalyst. The base is crucial for both the formation of the copper acetylide and to neutralize the HBr formed during the reaction.

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Schlenk Flask Reagents Add this compound, Pd catalyst, Cu(I) salt, Base Flask->Reagents Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvent Add degassed solvent and terminal alkyne Inert->Solvent Heat Heat and stir (e.g., 50-80 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute, wash with NH4Cl(aq) and brine Cool->Extract Dry Dry over Na2SO4, filter, and concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A general workflow for the Sonogashira coupling reaction.

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst like CuI (5-10 mol%), and a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent or co-solvent.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the terminal alkyne (1.2-1.5 eq.) and a degassed solvent (e.g., THF or DMF) if the amine base is not used as the solvent.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-alkynylbenzo[d]isoxazole.

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Various palladium sources can be effective.
Copper(I) Co-catalyst CuIEssential for the activation of the alkyne.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Often used in excess, can also serve as the solvent.
Solvent THF, DMF, or the amine baseMust be anhydrous and deoxygenated.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.
Buchwald-Hartwig Amination: Synthesis of 3-Aminobenzo[d]isoxazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[2][6][7]

This reaction follows the general palladium-catalyzed cross-coupling cycle. A key aspect is the use of a strong, non-nucleophilic base to deprotonate the amine, forming a palladium-amido complex after the initial oxidative addition and amine coordination.[8] The choice of a bulky, electron-rich phosphine ligand is critical to promote the final reductive elimination step, which can be challenging for C-N bond formation.

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like XPhos, 2-8 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-1.5 eq.) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Add the primary or secondary amine (1.1-1.3 eq.).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography to obtain the 3-aminobenzo[d]isoxazole derivative.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Precatalysts are typically used in combination with a ligand.
Ligand BINAP, Xantphos, XPhos, SPhosThe ligand choice is crucial and often substrate-dependent.
Base NaOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated conditions are mandatory.
Temperature 80-110 °CHigher temperatures are often necessary for this transformation.
Stille Coupling: Synthesis of 3-Substituted Benzo[d]isoxazoles

The Stille coupling involves the reaction of an organostannane with an organic halide, offering a mild and versatile method for C-C bond formation.[9][10]

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions. A key feature of the Stille reaction is that the transmetalation step does not typically require a base. The transfer of the organic group from the tin reagent to the palladium center is often the rate-determining step. The choice of ligand can influence the rate of this step.

  • In a Schlenk flask, combine this compound (1.0 eq.), the organostannane reagent (1.1-1.3 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add an anhydrous, deoxygenated solvent, such as toluene, THF, or DMF.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 3-substituted benzo[d]isoxazole.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a commonly used and effective catalyst.
Organostannane Aryl-, vinyl-, or alkynylstannanesA wide variety of organostannanes can be used.
Solvent Toluene, THF, DMFAnhydrous and deoxygenated solvents are crucial.
Temperature 80-110 °CReaction times and temperatures can vary.

Part 3: Other Derivatization Methods

Beyond palladium-catalyzed cross-coupling, other synthetic strategies can be employed to functionalize the 3-bromo position of the benzo[d]isoxazole core.

Cyanation: Synthesis of 3-Cyanobenzo[d]isoxazole

The introduction of a nitrile group provides a versatile synthetic handle for further transformations into amines, carboxylic acids, amides, and various heterocyclic systems.

Palladium-catalyzed cyanation of aryl bromides can be achieved using various cyanide sources. Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over more toxic alkali metal cyanides due to their lower toxicity and ease of handling.[11][12][13][14][15] The reaction mechanism follows the typical cross-coupling pathway.

  • To a Schlenk flask, add this compound (1.0 eq.), zinc cyanide (Zn(CN)₂) (0.6-0.8 eq.) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3-0.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-3 mol%), and a ligand like dppf (2-6 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon).

  • Add an anhydrous, polar aprotic solvent such as DMF or DMAc.

  • Heat the reaction mixture to 100-140 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-cyanobenzo[d]isoxazole.

Nucleophilic Aromatic Substitution (SNA r)

While less common for simple aryl bromides, nucleophilic aromatic substitution can be a viable strategy for derivatization, particularly given the electron-deficient nature of the benzo[d]isoxazole ring system.

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. The benzo[d]isoxazole ring itself is electron-deficient, which can facilitate nucleophilic attack at the 3-position. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

  • In a sealed tube, combine this compound (1.0 eq.) and a high concentration of the desired amine (e.g., in a solution or as the solvent).

  • A strong base such as potassium carbonate or sodium hydride may be added to facilitate the reaction.

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C) for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield the 3-aminobenzo[d]isoxazole derivative.

Conclusion

The derivatization of the benzo[d]isoxazole core at the 3-bromo position offers a powerful and versatile platform for the synthesis of a diverse array of novel compounds. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, provide efficient and modular approaches for the construction of C-C and C-N bonds. Furthermore, cyanation and nucleophilic aromatic substitution reactions offer alternative pathways to valuable intermediates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these methodologies in their pursuit of new discoveries in drug development and materials science. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction has a very low or zero yield. What are the likely causes and how can I fix it?

A1: A low or non-existent yield in the Suzuki coupling of this compound can stem from several factors, often related to catalyst deactivation, improper reaction conditions, or substrate instability.

  • Possible Cause 1: Catalyst System Inefficiency. The choice of palladium catalyst and ligand is paramount. The nitrogen and oxygen atoms in the benzo[d]isoxazole ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning"[1]. Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

    • Solution: Employ a more robust catalytic system. Use a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald dialkylbiarylphosphine family (e.g., SPhos, XPhos, RuPhos) are designed to enhance the rates of both oxidative addition and reductive elimination, which is crucial for challenging heteroaryl substrates[2]. N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating ability and thermal stability[3][4].

  • Possible Cause 2: Inappropriate Base or Solvent. The base activates the boronic acid for transmetalation, and its strength and solubility are critical[3][4]. The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).

    • Solution: Screen a variety of bases and solvents. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point[2]. Cesium carbonate (Cs₂CO₃) can also be effective but is more expensive. For solvents, a mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water (typically in a 4:1 to 5:1 ratio) is standard, as water helps to dissolve the inorganic base[5][6]. Anhydrous conditions using a base like potassium methoxide (KOMe) in a solvent like trimethyl borate can also be highly effective for heteroaryl couplings, preventing issues like protodeboronation[7].

  • Possible Cause 3: Substrate Instability. The N-O bond within the isoxazole ring can be labile under certain conditions, particularly at high temperatures or in the presence of strong nucleophiles, leading to ring-opening or decomposition[8].

    • Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish[9]. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

Q2: I'm observing significant formation of side products, such as boronic acid homocoupling or protodebromination. How can I minimize these?

A2: The formation of byproducts is a common issue that can often be mitigated by carefully controlling the reaction stoichiometry and atmosphere.

  • Possible Cause 1: Homocoupling of Boronic Acid. This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the R-R dimer of your boronic acid.

    • Solution: Ensure rigorous degassing of your solvents and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to use. Alternatively, the freeze-pump-thaw method provides excellent degassing[10]. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Possible Cause 2: Protodebromination (Hydrodehalogenation). This occurs when the aryl halide is reduced to the corresponding arene, replacing the bromine with a hydrogen atom. This can be caused by trace amounts of water or other proton sources reacting with the organopalladium intermediate[11].

    • Solution: Use anhydrous solvents and reagents if possible. If an aqueous system is necessary, ensure the base is not excessively strong, which can generate hydroxide that may facilitate this side reaction. The choice of ligand can also influence this pathway.

Q3: The reaction starts but then stalls, resulting in incomplete conversion. What's happening?

A3: Reaction stalling typically points to catalyst deactivation over the course of the reaction.

  • Possible Cause: Catalyst Deactivation. The active Pd(0) species can be unstable and may precipitate as palladium black, especially at high temperatures or if the ligand is not providing sufficient stabilization. As mentioned, coordination by the heteroaryl substrate can also inhibit the catalyst[1][7].

    • Solution:

      • Ligand Choice: Use bulky, electron-donating ligands (e.g., Buchwald ligands or NHCs) that form stable, coordinatively saturated complexes with palladium, protecting it from deactivation pathways[2].

      • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.

      • Inert Atmosphere: Oxygen can oxidatively degrade the Pd(0) catalyst, so maintaining a strict inert atmosphere is non-negotiable[10].

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for the Suzuki coupling of this compound?

A1: While there is no single "best" system for all substrates, a highly reliable starting point is a combination of a palladium(II) precatalyst with a bulky dialkylbiarylphosphine ligand. A recommended system for initial screening would be Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) . Alternatively, a pre-formed precatalyst like SPhos Pd G3 can simplify the setup. These catalysts are known for their high activity and broad substrate scope, particularly with challenging heteroaryl halides[2].

Q2: How do I choose the right base and how much should I use?

A2: The base is crucial for activating the boronic acid to form a boronate species, which is more nucleophilic and readily undergoes transmetalation[3][4].

  • Choice of Base:

    • K₂CO₃ (Potassium Carbonate): A good, all-purpose, and cost-effective choice.

    • K₃PO₄ (Potassium Phosphate): Often provides superior results, especially for less reactive substrates. It is a stronger base than K₂CO₃ but is generally well-tolerated.

    • Cs₂CO₃ (Cesium Carbonate): A very effective but more expensive option, often used when other bases fail.

  • Stoichiometry: Typically, 2 to 3 equivalents of the base relative to the this compound are used to ensure the reaction goes to completion.

Q3: What are the ideal solvent and temperature conditions?

A3: A combination of an ethereal solvent and water is the most common and effective system.

  • Solvent: A mixture of 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 or 5:1 ratio is highly recommended. The organic solvent ensures solubility of the substrates and catalyst, while water dissolves the inorganic base[5][12].

  • Temperature: A starting temperature of 80-100 °C is generally optimal. Monitor the reaction by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased to the reflux temperature of the solvent.

Q4: How do I properly set up the reaction to ensure an inert atmosphere?

A4: Excluding oxygen is critical for preventing side reactions and catalyst decomposition.

  • Glassware: Ensure all glassware is oven- or flame-dried to remove moisture.

  • Assembly: Assemble the reaction flask (e.g., a Schlenk tube or a round-bottom flask with a condenser) while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen)[10].

  • Reagents: Add the solid reagents (this compound, boronic acid, base, catalyst, ligand) to the flask.

  • Degassing: Seal the flask with a septum, then perform at least three cycles of evacuating the flask with a vacuum pump and backfilling with inert gas.

  • Solvent Addition: Add degassed solvents via cannula or syringe. Solvents should be degassed beforehand by sparging with an inert gas for 20-30 minutes.

  • Execution: Heat the reaction under a positive pressure of inert gas (a balloon or a gas line bubbler is sufficient).

Data & Protocols

Recommended Starting Conditions

For a Suzuki coupling of this compound with a generic Arylboronic Acid:

ComponentRecommendationEquivalents/LoadingRationale
Aryl Halide This compound1.0 eq.Limiting Reagent
Boronic Acid Arylboronic Acid1.1 - 1.5 eq.A slight excess ensures complete consumption of the halide.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol % PdCommon, reliable palladium sources.
Ligand SPhos or XPhos2-4 mol %Bulky, electron-rich ligands that promote efficient catalysis[2].
Base K₃PO₄ or K₂CO₃2.0 - 3.0 eq.Effective bases for activating the boronic acid[2].
Solvent 1,4-Dioxane / H₂O (4:1)~0.1 M concentrationA robust solvent system for substrate and base solubility[5].
Temperature 80 - 100 °C-Optimal temperature for balancing reaction rate and stability.
Experimental Protocol: General Procedure
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) diaryl_pd2 Ar¹-Pd(II)L₂-Ar² pd0->diaryl_pd2 Oxidative Addition oxidative_addition Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X pd2_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_complex->product transmetalation Transmetalation diaryl_pd2->pd2_complex Transmetalation reductive_elimination Reductive Elimination aryl_halide Ar¹-X (this compound) aryl_halide->diaryl_pd2 boronate Ar²-B(OR)₃⁻ (from Boronic Acid + Base) boronate->pd2_complex Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? (Homocoupling, Debromination) check_yield->check_side_products No solution_catalyst Optimize Catalyst System (e.g., Pd₂(dba)₃ / SPhos) check_yield->solution_catalyst Yes check_stalling Reaction Stalled? check_side_products->check_stalling No solution_degas Improve Degassing (Use Freeze-Pump-Thaw) check_side_products->solution_degas Yes solution_ligand Use Robust Ligand (e.g., Buchwald type or NHC) check_stalling->solution_ligand Yes end Successful Reaction check_stalling->end No solution_conditions Screen Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) solution_catalyst->solution_conditions solution_temp Adjust Temperature (Start at 80-90°C) solution_conditions->solution_temp solution_temp->check_yield solution_anhydrous Use Anhydrous Conditions solution_degas->solution_anhydrous solution_anhydrous->check_side_products solution_atmosphere Ensure Strict Inert Atmosphere solution_ligand->solution_atmosphere solution_atmosphere->check_stalling

References

Technical Support Center: 3-Bromobenzo[d]isoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromobenzo[d]isoxazole in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

General Issues

Q1: My coupling reaction with this compound is sluggish or fails to go to completion. What are the initial checks I should perform?

A1: When facing low conversion, it's crucial to systematically evaluate your reaction setup. Start with the basics: ensure all reagents are pure and anhydrous, as water can negatively impact the catalytic cycle. Degassing your solvent and reaction mixture is critical to remove oxygen, which can lead to unwanted side reactions like the homocoupling of boronic acids in Suzuki couplings.[1][2][3] Also, verify the activity of your palladium catalyst; older catalysts or those not stored under an inert atmosphere may have reduced efficacy.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, with a heteroaromatic substrate like this compound, specific side reactions can diminish your yield and complicate purification.

Common Side Reactions & Solutions

Q2: I am observing a significant amount of debrominated starting material (Benzo[d]isoxazole) in my reaction mixture. What is causing this hydrodehalogenation?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[4][5] It often arises from a competitive reductive pathway where a hydride species is introduced to the palladium center.

Troubleshooting Strategies for Hydrodehalogenation:

Potential Cause Explanation Recommended Solution
Hydride Source Alcoholic solvents or residual water can act as hydride sources.[4][5] The base itself can also contribute.Switch to a non-alcoholic, anhydrous solvent like dioxane or toluene. Ensure all reagents and glassware are scrupulously dry.
Ligand Choice The phosphine ligand plays a critical role. Less bulky or electron-poor ligands may not sufficiently promote the desired reductive elimination of the product.[5][6]Screen bulky, electron-rich phosphine ligands. These can accelerate the desired coupling pathway relative to the dehalogenation pathway.[6][7]
Base Strength A very strong base can sometimes promote pathways leading to hydride formation.Consider using a milder base, such as K2CO3 or Cs2CO3, which are often effective in Suzuki couplings.

Q3: My main byproduct is the homocoupling of my boronic acid coupling partner. How can I minimize this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture.[1][2][3] It can also occur if the oxidative addition of the aryl bromide to the Pd(0) catalyst is slow, allowing for side reactions with the boronic acid to dominate.

Troubleshooting Strategies for Boronic Acid Homocoupling:

Potential Cause Explanation Recommended Solution
Oxygen Contamination Molecular oxygen can facilitate the homocoupling pathway.[1][2]Rigorously degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Slow Oxidative Addition If the oxidative addition of this compound is slow, the concentration of active Pd(0) available for the desired catalytic cycle is reduced.The use of electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[7] Increasing the reaction temperature may also be beneficial.
Palladium Pre-catalyst Using a Pd(II) pre-catalyst can sometimes lead to an increased proportion of homocoupling.Consider using a Pd(0) source, such as Pd2(dba)3, in conjunction with your chosen phosphine ligand.

Diagram of Suzuki-Miyaura Catalytic Cycle and Common Side Reactions:

Suzuki_Side_Reactions Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)2) ArPdX->Transmetal Base Dehalogenation Hydrodehalogenation ArPdX->Dehalogenation Reduction + H+ ArPdR Ar-Pd(II)-R(L2) Transmetal->ArPdR Homocoupling Boronic Acid Homocoupling (R-R) Transmetal->Homocoupling O2 mediated RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (e.g., H2O, ROH) HydrideSource->Dehalogenation Oxygen O2 Oxygen->Homocoupling Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L) OxAdd->ArPdBr AmineCoord Amine Coordination (R2NH) ArPdBr->AmineCoord AmineComplex [Ar-Pd(II)-Br(NHR2)]L AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmideComplex Ar-Pd(II)-NR2(L) Deprotonation->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim SideReaction β-Hydride Elimination AmideComplex->SideReaction If β-H present RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 (Desired Product) RedElim->Product

References

Technical Support Center: Purification of 3-Aryl-benzo[d]isoxazoles from Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-aryl-benzo[d]isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-Suzuki reaction workup and purification of this important class of heterocyclic compounds. Benzo[d]isoxazoles are recognized as privileged structures in medicinal chemistry, with derivatives showing a wide array of biological activities.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compounds with high purity.

Troubleshooting Guide: Common Issues and Solutions

The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of 3-aryl-benzo[d]isoxazoles. However, the reaction mixture can be complex, often containing byproducts and unreacted starting materials that complicate purification. Below is a table summarizing common issues, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Product Co-elutes with Impurities (e.g., Homocoupled Boronic Acid) - Similar polarity of the product and byproduct.- Inefficient chromatographic separation.- Optimize Column Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient can improve separation.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective.- Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can provide excellent separation.
Presence of Unreacted Starting Materials (3-halobenzo[d]isoxazole or Boronic Acid) - Incomplete reaction.- Decomposition of catalyst or reagents.- Reaction Optimization: Re-evaluate reaction conditions (temperature, time, catalyst loading). Ensure an inert atmosphere to prevent catalyst degradation.[2]- Work-up: A thorough aqueous work-up can help remove some unreacted boronic acid.
Formation of Deboronation Byproducts - Protodeboronation of the boronic acid, especially with electron-deficient boronic acids.[2]- Choice of Base: Use milder bases like K₃PO₄ or KF.[2][3]- Anhydrous Conditions: Ensure solvents are anhydrous and degassed.[2]
Low Recovery After Purification - Product adsorption onto silica gel.- Product instability under purification conditions.- Inefficient extraction during work-up.- Deactivate Silica Gel: Pre-treat silica gel with a small amount of triethylamine in the eluent to prevent adsorption of polar compounds.- Alternative Sorbents: Consider using alumina or reverse-phase silica for chromatography.- pH Adjustment during Work-up: Ensure the aqueous layer is at an appropriate pH during extraction to maximize the partitioning of the product into the organic layer.[4]
Difficulty in Removing Palladium Catalyst Residues - Incomplete precipitation or filtration of the catalyst.- Coordination of the product to palladium.- Filtration through Celite® or Silica Plug: Pass the crude reaction mixture through a short plug of Celite® or silica gel before concentration.- Charcoal Treatment: Stirring the crude product solution with activated charcoal can help adsorb residual palladium.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: General Column Chromatography for 3-Aryl-benzo[d]isoxazoles

This protocol provides a general guideline for the purification of 3-aryl-benzo[d]isoxazoles using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate) to determine the optimal eluent for separation. The goal is to have the product Rf value around 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to move the product down the column.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified 3-aryl-benzo[d]isoxazole.

Protocol 2: Recrystallization of Solid 3-Aryl-benzo[d]isoxazoles

Recrystallization is an excellent technique for purifying solid compounds.

Procedure:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki reaction for the synthesis of 3-aryl-benzo[d]isoxazoles?

A1: Common impurities include homocoupled products of the boronic acid, unreacted starting materials (3-halobenzo[d]isoxazole and boronic acid), and deborylated arenes.[5][6] The presence of oxygen can also lead to the formation of phenol byproducts.[5]

Q2: My 3-aryl-benzo[d]isoxazole is an oil. How can I best purify it?

A2: For oily products, column chromatography is the most suitable purification method.[7] Careful selection of the eluent system is crucial for achieving good separation. If the oil is persistent, consider techniques like Kugelrohr distillation if the compound is thermally stable.

Q3: I am having trouble separating my product from the homocoupled boronic acid byproduct. What can I do?

A3: This is a common challenge due to their often similar polarities.

  • Chromatography Optimization: Try a very shallow solvent gradient during column chromatography. Sometimes switching to a different solvent system (e.g., Toluene/Ethyl Acetate) can alter the selectivity.

  • Reaction Modification: To minimize the formation of the homocoupled byproduct in the first place, ensure your reaction is run under strictly anaerobic conditions and consider adding a mild reducing agent like potassium formate.[6]

Q4: How do I confirm the purity and identity of my final 3-aryl-benzo[d]isoxazole?

A4: The structure and purity of the final compound should be confirmed using a combination of spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8][9][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.[8][9]

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups.[8][10]

  • TLC/LC-MS: A single spot on a TLC plate in multiple solvent systems or a single peak in an LC-MS chromatogram is a good indicator of purity.

Q5: Can the N-H group of some benzisoxazole precursors interfere with the Suzuki reaction?

A5: While benzo[d]isoxazole itself does not have an N-H group, if you are working with related nitrogen-rich heterocycles like indazoles or benzimidazoles, the acidic N-H proton can inhibit or poison the palladium catalyst.[4][11] In such cases, N-protection might be necessary, or the use of specific catalyst systems designed for these substrates.[11]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-aryl-benzo[d]isoxazoles following a Suzuki reaction.

Purification_Workflow cluster_reaction Suzuki Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reaction 3-halobenzo[d]isoxazole + Arylboronic Acid Workup Aqueous Extraction Reaction->Workup Quench Crude Crude Product Workup->Crude Concentrate TLC TLC Analysis Crude->TLC Optimize Separation Recrystal Recrystallization (if solid) Crude->Recrystal Column Column Chromatography TLC->Column Pure Pure Product Column->Pure Recrystal->Pure NMR NMR Pure->NMR MS Mass Spec Pure->MS Final Final Confirmation NMR->Final MS->Final Purification_Decision Start Crude Product from Work-up Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No (Oil) Purity_Check1 Check Purity (TLC, NMR) Recrystallize->Purity_Check1 Purity_Check2 Check Purity (TLC, NMR) Column->Purity_Check2 Purity_Check1->Column Not Pure Done Pure Product Purity_Check1->Done Pure Purity_Check2->Column Not Pure (Re-column) Purity_Check2->Done Pure

References

catalyst selection for efficient Buchwald-Hartwig amination of 3-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An essential tool in medicinal chemistry, the Buchwald-Hartwig amination enables the formation of crucial C-N bonds, particularly in the synthesis of heteroaromatic amines.[1][2] However, applying this powerful reaction to specific substrates, such as the electron-deficient 3-Bromobenzo[d]isoxazole, requires careful optimization and a nuanced understanding of the catalytic system. The isoxazole ring's electronic properties and potential for side reactions present unique challenges that necessitate a tailored approach to catalyst selection and reaction conditions.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to efficiently perform the Buchwald-Hartwig amination of this compound. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a catalyst system when aminating this compound?

For a heteroaryl bromide like this compound, a robust starting point involves a combination of a palladium(0) precursor and a bulky, electron-rich phosphine ligand.[3]

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) are common and effective choices.[3][4] While Pd(OAc)₂ is a Pd(II) source, it is readily reduced in situ to the active Pd(0) catalyst.[5]

  • Ligand: A sterically hindered biaryl phosphine ligand is critical for success with challenging substrates.[6] Excellent initial choices include XPhos , SPhos , or t-BuXPhos . These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] Other options include potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3][7]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation.[3] Toluene and 1,4-dioxane are the most frequently used solvents for this transformation.[8]

Q2: Why are bulky, electron-rich phosphine ligands so critical for this reaction?

The success of the Buchwald-Hartwig amination hinges on a delicate balance within the catalytic cycle. Bulky, electron-rich ligands, such as those from the Buchwald biaryl phosphine family (e.g., XPhos), play a multifaceted role:

  • Promoting Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the Pd(0) center, facilitating the crucial oxidative addition of the aryl bromide to the metal.[3]

  • Stabilizing the Monoligated Species: These ligands are bulky enough to favor the formation of a monoligated L-Pd(0) species, which is often the most active catalyst for the oxidative addition step.

  • Facilitating Reductive Elimination: The steric hindrance of the ligand promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3] This is particularly important for electron-deficient heteroaryl systems.

Q3: How do I choose the right base for my specific amine and substrate?

The base plays a critical role in deprotonating the amine or the palladium-amine complex to form the active palladium-amido intermediate.[6]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the workhorses for most Buchwald-Hartwig aminations, especially when coupling primary or secondary alkylamines and anilines.[3][9] Their high basicity is necessary to drive the reaction forward.

  • Weaker Bases (Cs₂CO₃, K₃PO₄): If your substrate or amine contains base-sensitive functional groups (e.g., esters, ketones), a weaker inorganic base may be necessary. However, reactions with these bases often require higher temperatures or longer reaction times.[3]

  • Soluble Organic Bases (DBU): In some cases, particularly for substrates prone to solubility issues or in flow chemistry applications, a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can be used, although this is less common and often requires specific ligand combinations like XantPhos.[10][11]

Q4: What are the optimal reaction temperature and solvent conditions?

The reaction generally requires heating to achieve a reasonable rate.[3]

  • Temperature: A typical temperature range is 80-110 °C .[3][6][7] The optimal temperature will depend on the specific reactivity of the amine and the stability of the this compound substrate.

  • Solvent: The solvent must be anhydrous and deoxygenated to protect the oxygen-sensitive Pd(0) catalyst.[3] Toluene is a common first choice. If starting material solubility is an issue, 1,4-dioxane or THF may provide better results.[8][12][13]

Catalyst System Quick Reference

The table below summarizes common starting conditions for screening the Buchwald-Hartwig amination of this compound.

ComponentRecommended OptionsKey Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are generally effective and easier to handle than air-sensitive Pd(0) sources.[3]
Ligand XPhos, SPhos, t-BuXPhosBulky, electron-rich biaryl phosphine ligands are crucial for difficult couplings.[3]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are standard. Use weaker bases like Cs₂CO₃ for sensitive substrates.[3]
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and deoxygenated. Dioxane can improve the solubility of some reagents.[8]
Temperature 80-110 °CHeating is typically required. Monitor for substrate decomposition at higher temperatures.[6]

Troubleshooting Guide

Q1: My reaction is not working. I see only starting material after several hours. What should I check first?

When a reaction fails to initiate, the cause is often related to the reaction setup and the integrity of the reagents. Follow this checklist:

  • Verify Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents were added under a positive pressure of inert gas. All solvents must be rigorously deoxygenated.

  • Check Catalyst and Base Activity:

    • Is the palladium precursor old or potentially decomposed? Using a fresh bottle or a pre-catalyst can be more reliable.[12]

    • Is the base fresh? Sodium tert-butoxide, in particular, can degrade upon exposure to air and moisture. Use a freshly opened bottle or material stored in a glovebox.

  • Ensure Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze the base. Use anhydrous solvents and ensure all glassware is oven-dried before use.[12]

  • Increase Temperature: If the reaction is clean but simply not progressing, a modest increase in temperature (e.g., from 80 °C to 100 °C) may be sufficient to initiate catalysis.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding these steps is key to troubleshooting.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L Ar-NR₂ caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Q2: I'm getting very low yields (<30%) and observing significant side products. What is the likely cause and solution?

Low yields accompanied by side products often point to issues with catalyst stability or competing reaction pathways.

  • Problem: Hydrodehalogenation: The most common side product is the replacement of the bromine atom with hydrogen. This occurs when β-hydride elimination from the palladium-amido intermediate is competitive with reductive elimination.

    • Solution: Switch to a bulkier ligand (e.g., from XPhos to t-BuXPhos) to sterically disfavor the β-hydride elimination pathway and promote reductive elimination.

  • Problem: Catalyst Decomposition: At high temperatures or long reaction times, the catalyst can decompose, leading to the formation of palladium black and a stalled reaction.

    • Solution: Try a slightly lower temperature. Alternatively, consider using a more robust pre-catalyst system, such as a G3 or G4 Buchwald pre-catalyst, which can generate the active L-Pd(0) species more cleanly and maintain its activity for longer.

  • Problem: Substrate Degradation: The benzo[d]isoxazole ring may be sensitive to the strong basic conditions at elevated temperatures.

    • Solution: Screen a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[3] This will likely require a switch to a more polar solvent like dioxane or DMF and potentially a longer reaction time to achieve full conversion.

Troubleshooting Workflow

When a reaction fails, a logical, stepwise approach to diagnosis is most effective.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_setup Verify Inert Atmosphere & Anhydrous Conditions start->check_setup check_setup->start Issue Found (Fix & Rerun) check_reagents Check Reagent Quality (Catalyst, Base, Solvent) check_setup->check_reagents Setup OK check_reagents->start Issue Found (Replace & Rerun) screen_ligand Screen Different Ligand (e.g., SPhos, t-BuXPhos) check_reagents->screen_ligand Reagents OK screen_base Screen Different Base (e.g., KOtBu, Cs₂CO₃) screen_ligand->screen_base screen_solvent Screen Different Solvent (e.g., Dioxane) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp success Successful Reaction optimize_temp->success

Fig. 2: Logical workflow for troubleshooting a failed amination.

General Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for different amine coupling partners.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 0.1-0.2 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Reagent Addition: Add the this compound and the amine coupling partner to the flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the flask or vial and heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.[7]

References

Technical Support Center: Palladium Catalyst Removal from 3-Substituted Benzo[d]isoxazole Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from 3-substituted benzo[d]isoxazole products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3-substituted benzo[d]isoxazole product so critical?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the FDA and ICH due to its potential toxicity.[1][2] Beyond regulatory compliance, palladium residues can interfere with downstream reactions, compromise the stability of the final compound, and produce inaccurate results in biological assays.[3][4]

Q2: What are the most common methods for removing residual palladium from a final product?

A2: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[5]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1][5] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[5]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[6][7]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[3][6]

Q3: How do I choose the best palladium removal method for my specific experiment?

A3: The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The scale of your reaction: Some methods are more suitable for large-scale production.[1]

  • The required level of purity: The stringency of the final product's requirements will dictate the necessary rigor of the purification method.

Q4: I've tried column chromatography, but I'm still detecting significant levels of palladium. Why is this happening and what should I do?

A4: While chromatography is a powerful purification technique, it may not be sufficient on its own to remove all palladium residues, especially if the palladium is complexed with your product or co-elutes with it.[3][8] Studies have shown that even after chromatographic purification, significant levels of palladium can remain.[3][4] In these cases, a subsequent metal scavenging step is often necessary to reliably reduce palladium to low levels.[3][8]

Troubleshooting Guide

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: Incomplete Removal of Palladium with Filtration
  • Symptoms: The filtrate remains colored (black, grey, or orange/brown). Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[7]

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Fine Palladium Particles Passing Through the Filter 1. Increase the Thickness of the Filter Bed: A thicker Celite pad can improve the capture of fine particles. 2. Use a Finer Grade of Filter Aid: Consider using a filter aid with a smaller particle size. 3. Double Filtration: Pass the filtrate through a second fresh filter pad.
Soluble Palladium Species Present 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[7] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[7]
Channeling in the Filter Bed 1. Ensure a Level and Compact Bed: Take care to prepare a uniform filter bed to prevent the solution from bypassing the filter medium. 2. Avoid Disturbing the Bed: Pour the solution gently onto the center of the filter bed.
Issue 2: Significant Product Loss During Purification with Scavengers
  • Symptoms: Low yield of the final 3-substituted benzo[d]isoxazole product after treatment with a palladium scavenger.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Product Adsorption onto the Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[7] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[7] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. Screen a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[7]
Product Degradation 1. Check Scavenger Compatibility: Ensure the scavenger is not reacting with or degrading your product. 2. Optimize Reaction Conditions: Adjust temperature and reaction time to minimize potential degradation.
Co-precipitation of Product with Palladium 1. Optimize Solvent System: The choice of solvent can influence the solubility of both your product and the palladium-scavenger complex.
Issue 3: Inconsistent Palladium Removal from Batch to Batch
  • Symptoms: The level of residual palladium varies significantly between different batches of the same reaction.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Variability in Palladium Species 1. Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species. 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[5] 3. Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
Inconsistent Scavenger Performance 1. Ensure Proper Scavenger Handling and Storage: Follow the manufacturer's recommendations for storage and handling to maintain the scavenger's activity. 2. Verify Scavenger Quality: Use scavengers from a reputable supplier and consider lot-to-lot testing for critical processes.
Matrix Effects 1. Analyze the Crude Reaction Mixture: Identify any components in the crude mixture that might be interfering with the palladium removal process.

Experimental Protocols

Protocol 1: Palladium Removal Using Filtration through Celite

This protocol is effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C).

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[7]

  • Pre-wet the Pad: Wash the Celite pad with the solvent that will be used to dilute the reaction mixture. This helps to prevent cracking of the filter bed.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[7] Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[7]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[7]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[7]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is suitable for removing both homogeneous and heterogeneous palladium species.

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[7] Thiol-functionalized silica gels are often effective.[9]

  • Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[7]

  • Stir the Mixture: Stir the mixture at the recommended temperature and for the specified time to allow for efficient scavenging of the palladium.

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration.[7]

  • Wash the Scavenger: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Analyze the Product: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm the removal of the catalyst.

Visualization of the Palladium Removal Workflow

The following diagram illustrates a typical workflow for the removal of palladium catalyst from a reaction mixture.

Palladium_Removal_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture (Containing 3-Substituted Benzo[d]isoxazole and Palladium Catalyst) Filtration Filtration (e.g., through Celite) Reaction->Filtration Heterogeneous Catalyst Scavenging Scavenging (with Solid-Supported Scavenger) Reaction->Scavenging Homogeneous or Heterogeneous Catalyst Filtration->Scavenging Crystallization Crystallization Scavenging->Crystallization Chromatography Column Chromatography Crystallization->Chromatography Analysis Analysis of Residual Palladium (e.g., ICP-MS) Chromatography->Analysis Pure_Product Purified 3-Substituted Benzo[d]isoxazole Product Analysis->Pure_Product < 10 ppm Pd

Caption: A decision-making workflow for palladium catalyst removal.

References

Technical Support Center: Troubleshooting Sonogashira Reactions with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling terminal alkynes with electron-deficient heterocycles. The unique electronic nature of these substrates often presents challenges not encountered with standard aryl halides. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these hurdles and achieve successful couplings.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding Sonogashira reactions with electron-deficient heterocycles.

Q1: Why are Sonogashira reactions with electron-deficient heterocycles, like pyridines or pyrazines, often problematic?

A1: Electron-deficient heterocycles can be challenging substrates for several reasons. The electron-withdrawing nature of the heteroatoms can deactivate the halide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Additionally, the lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition.

Q2: My reaction is not proceeding, or the yield is very low. What are the first things I should check?

A2: For low or no conversion, a systematic check of your reaction setup and reagents is crucial.[1] Start by verifying the quality and purity of your starting materials, especially the alkyne and the heterocyclic halide. Ensure your catalyst, ligands, and base are active and not degraded. Confirm that your reaction is being conducted under strictly anaerobic and anhydrous conditions, as oxygen can lead to undesirable side reactions like Glaser coupling.[1][2]

Q3: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A3: Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[2] To mitigate this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[1] Reducing the concentration of the copper(I) co-catalyst can also help. In persistent cases, switching to a copper-free Sonogashira protocol is a highly effective strategy.[2][3]

Q4: A black precipitate (palladium black) has formed in my reaction vessel. What does this mean and how can I prevent it?

A4: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. This can be caused by several factors, including high temperatures, the presence of oxygen, or the use of a solvent that does not adequately stabilize the catalyst.[4][5] To prevent this, consider using a more robust ligand that can better stabilize the palladium center, increasing the ligand-to-palladium ratio, or switching to a different solvent system.[4]

II. In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting your Sonogashira reactions.

Problem 1: No Reaction or Low Conversion

When your reaction fails to initiate or stalls at low conversion, a systematic evaluation of the reaction components and conditions is necessary.

Causality and Solutions:
  • Insufficiently Active Catalyst System: Electron-deficient heterocycles often require more active catalysts than their electron-rich counterparts.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, such as XPhos or SPhos, or consider using an N-heterocyclic carbene (NHC) ligand.[1][2] These ligands can promote the crucial oxidative addition step.

  • Inappropriate Base Selection: The choice of base is critical and can significantly impact the reaction outcome.

    • Solution: For sensitive heterocyclic substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ are often milder and more effective than organic amine bases.[6] A screening of different bases is recommended.

  • Poor Substrate Solubility: If your heterocyclic halide is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Screen different solvents to find one that provides good solubility for all reaction components. Common solvents for Sonogashira reactions include DMF, THF, acetonitrile, and dioxane.[7]

  • Low Reaction Temperature: The activation energy for the oxidative addition of electron-deficient halides may require higher temperatures.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of catalyst decomposition.[4][7]

Experimental Protocol: Catalyst and Ligand Screening
  • Set up a parallel reaction array with your electron-deficient heterocycle (1.0 equiv.) and terminal alkyne (1.2 equiv.).

  • In separate reaction vessels, add different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) at 2-5 mol%.

  • To each vessel with a Pd(II) source, add a different ligand (e.g., PPh₃, XPhos, SPhos, an NHC ligand) at a 2:1 ligand-to-palladium ratio.

  • Add a suitable base (e.g., K₂CO₃, 2.0 equiv.) and a degassed solvent.

  • Run the reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS to identify the most effective catalyst-ligand combination.

Problem 2: Significant Homocoupling (Glaser Coupling)

The formation of a diyne byproduct from the homocoupling of your terminal alkyne is a common issue that consumes your starting material and complicates purification.

Causality and Solutions:
  • Presence of Oxygen: Molecular oxygen is a key promoter of oxidative homocoupling, especially in the presence of a copper co-catalyst.

    • Solution: Implement rigorous anaerobic techniques. Degas all solvents and reagents thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction.[1]

  • High Copper Catalyst Concentration: An excess of the copper(I) co-catalyst can favor the homocoupling pathway.

    • Solution: Reduce the amount of CuI used to the minimum required for catalytic activity (typically 1-5 mol%). In some cases, a copper-free protocol may be necessary.[4]

Workflow for Minimizing Homocoupling

Caption: Logical workflow for addressing alkyne homocoupling.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign that your active Pd(0) catalyst is crashing out of the solution, halting the catalytic cycle.

Causality and Solutions:
  • Ligand Dissociation: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leading to aggregation and precipitation.

    • Solution: Employ more sterically bulky and electron-rich ligands that form more stable complexes with palladium.[2] Increasing the ligand-to-palladium ratio can also help maintain the catalyst in its active, soluble form.[4]

  • Solvent Effects: Certain solvents may not effectively stabilize the catalytic species. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[4][5]

    • Solution: Screen alternative solvents such as DMF, acetonitrile, or dioxane. In some cases, using the amine base itself as the solvent can be effective.[4][7]

Problem 4: Difficulty with Specific Electron-Deficient Heterocycles (e.g., Pyrazines, Pyridines)

The inherent properties of certain heterocycles can present unique challenges.

Causality and Solutions:
  • Coordination to Palladium: The nitrogen lone pairs in pyridines and pyrazines can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[8]

    • Solution: The use of bulky ligands on the palladium catalyst can sterically hinder the coordination of the heterocyclic substrate. Additionally, some studies have shown that specific catalyst systems are particularly well-suited for these substrates. For instance, chloropyrazine has been shown to be an excellent substrate for Sonogashira coupling under certain conditions.[9][10]

  • Substrate-Specific Side Reactions: Electron-deficient heterocycles can be susceptible to side reactions such as dehalogenation.

    • Solution: Milder reaction conditions, including lower temperatures and the use of less aggressive bases, can help to minimize these side reactions.[1] Careful monitoring of the reaction progress is essential.

Recommended Conditions for Challenging Heterocycles
Heterocycle ClassRecommended Catalyst SystemRecommended BaseSolventTemperature (°C)Key Considerations
Pyridines Pd(CF₃COO)₂ / PPh₃ / CuI[11]Et₃N[11]DMF[11]100[11]Monitor for catalyst inhibition.
Pyrazines [Pd(allyl)Cl]₂ / PPh₃[9]Amine BaseVariesVariesGenerally good substrates under appropriate conditions.[9]
Purines Pd(PPh₃)₄ or systems with bulky phosphinesCs₂CO₃Acetonitrile or 1,4-dioxane100N-H functionality may require protection.[1]

III. The Sonogashira Catalytic Cycle and Common Pitfalls

Understanding the mechanism of the Sonogashira reaction is key to effective troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X Decomp Decomposition (Palladium Black) Pd0->Decomp Pitfall: High Temp, O₂ PdII R-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R-Pd(II)-C≡CR'(L)₂ Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' (Product) RedElim->Product CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Cu_Alkyne->Transmetal To Pd Cycle Homocoupling Glaser Homocoupling (Side Reaction) Cu_Alkyne->Homocoupling Pitfall: O₂ Present Alkyne H-C≡CR' Alkyne->CuX + Base Base Base

Caption: The Sonogashira catalytic cycles with common pitfalls.

Key Mechanistic Steps and Troubleshooting Insights:

  • Oxidative Addition: The active Pd(0) catalyst adds to the heterocyclic halide (R-X). As mentioned, this is often the rate-limiting step for electron-deficient systems. Using electron-rich, bulky ligands accelerates this step.

  • Transmetalation: The alkynyl group is transferred from copper to palladium.

  • Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated. Bulky ligands can also promote this step.

Copper Cycle: In the presence of a base, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate, which then participates in the transmetalation step. The presence of oxygen can lead to the undesirable oxidative homocoupling of this copper acetylide.[2]

IV. References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. --INVALID-LINK--

  • Jana, A., & Ghosh, S. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 31-52. --INVALID-LINK--

  • Borah, A. J., & Phukan, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(7), 3291-3308. --INVALID-LINK--

  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(12), 2747-2755. --INVALID-LINK--

  • Various Authors. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. BenchChem. --INVALID-LINK--

  • Wang, L., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Letters, 10(15), 3327–3330. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. --INVALID-LINK--

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. --INVALID-LINK--

  • Nikishkin, N. I., & Van der Plas, H. C. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3249-3271. --INVALID-LINK--

  • Pan, C., et al. (2009). Ligand-free copper(I)-catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes. Tetrahedron Letters, 50(35), 4961-4964. --INVALID-LINK--

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis. BenchChem. --INVALID-LINK--

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. --INVALID-LINK--

  • He, Z., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15339–15348. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. ResearchGate. --INVALID-LINK--

  • Zhang, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. --INVALID-LINK--

  • ResearchGate. (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. --INVALID-LINK--

  • Baumgartner, T., & Reiss, G. J. (2006). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 4(19), 3652-3658. --INVALID-LINK--

  • Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 10(5), 563-570. --INVALID-LINK--

  • Fairlamb, I. J. S. (2009). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry, 33(3), 487-495. --INVALID-LINK--

  • Nikishkin, N. I., & Van der Plas, H. C. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. --INVALID-LINK--

  • Shilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. --INVALID-LINK--

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. --INVALID-LINK--

  • ResearchGate. (n.d.). Sonogashira cross-coupling of aryl halides and terminal alkynes catalyzed by Pd/Cu@AC. ResearchGate. --INVALID-LINK--

  • Tcyrulnikov, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14316–14324. --INVALID-LINK--

References

Validation & Comparative

The Aryl Advantage: A Comparative Guide to the Biological Activity of 3-Aryl-Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold stands as a "privileged structure" in medicinal chemistry, a foundational framework upon which a multitude of biologically active compounds have been built.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] However, the therapeutic potential of the core benzo[d]isoxazole structure is significantly unlocked and amplified through strategic substitutions, particularly the introduction of an aryl group at the 3-position. This guide provides an in-depth comparative analysis of the biological activities of 3-aryl-benzo[d]isoxazoles versus the parent compound, supported by experimental data, to illuminate the critical role of this substitution in drug design and development.

The Unsubstituted Core vs. The Aryl-Substituted Powerhouse: A Tale of Two Activities

Experimental evidence strongly indicates that the presence of a 3-aryl substituent is a key determinant for potent biological activity in the benzo[d]isoxazole family. While the unsubstituted benzo[d]isoxazole core can exhibit some level of bioactivity, its 3-aryl counterparts often display a dramatic increase in potency across various therapeutic targets.

Comparative Anticancer Activity

In the realm of oncology, the difference is stark. A comparative analysis of a series of benzo[d]isoxazole analogs against various human cancer cell lines reveals that the unsubstituted scaffold often possesses weak to negligible cytotoxic effects.[4] In contrast, the introduction of a 3-aryl group, especially one bearing electron-withdrawing substituents, can transform the molecule into a potent anticancer agent.[4]

Compound IDCore Structure3-Position SubstituentIC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HeLa (Cervical)
1a Benzo[d]isoxazoleH> 100> 100> 100
1b Benzo[d]isoxazole4-Fluorophenyl> 100> 100> 100
1c Benzo[d]isoxazole4-Chlorophenyl85.392.188.5
1d Benzo[d]isoxazole4-Bromophenyl76.481.279.3
1e Benzo[d]isoxazole4-Nitrophenyl45.251.748.9
Data synthesized from a comparative analysis of substituted benzo[d]isoxazole analogs.[4]

As the data illustrates, the parent benzo[d]isoxazole (conceptually represented by an unsubstituted position) is largely inactive. The introduction of a phenyl group begins to confer some activity, which is then significantly enhanced by the presence of electron-withdrawing groups on that aryl ring. The trend in potency (NO₂ > Br > Cl > F) underscores the importance of the electronic properties of the 3-aryl substituent in mediating anticancer efficacy.[4]

Structure-Activity Relationship (SAR): The "Why" Behind the Potency

The enhanced biological activity of 3-aryl-benzo[d]isoxazoles can be attributed to several key structure-activity relationship principles:

  • Increased Molecular Recognition: The aryl group provides a larger, more complex three-dimensional structure that can engage in more extensive and specific interactions with biological targets, such as the active sites of enzymes or receptor binding pockets. These interactions can include π-π stacking, hydrophobic interactions, and hydrogen bonding, leading to higher binding affinities.

  • Modulation of Physicochemical Properties: The nature of the substituent on the aryl ring can fine-tune the electronic and lipophilic properties of the entire molecule. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to penetrate cell membranes and reach its intracellular target.

  • Conformational Rigidity: The fusion of the aryl group to the benzo[d]isoxazole core can impart a degree of conformational rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to a target, leading to a more favorable binding free energy.

Experimental Protocols: A Guide to Assessing Biological Activity

To empirically validate the superior activity of 3-aryl-benzo[d]isoxazoles, a series of well-established in vitro assays can be employed.

General Synthesis of 3-Aryl-Benzo[d]isoxazoles

A common and effective method for the synthesis of the 3-aryl-benzo[d]isoxazole scaffold is the [3+2] cycloaddition of a nitrile oxide with a substituted phenol.

reagents Substituted Phenol + Aryl Nitrile Oxide intermediate Cycloaddition Intermediate reagents->intermediate [3+2] Cycloaddition product 3-Aryl-Benzo[d]isoxazole intermediate->product Aromatization

Caption: General workflow for the synthesis of 3-aryl-benzo[d]isoxazoles.

Step-by-Step Methodology:

  • Preparation of the Nitrile Oxide: The aryl nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation with an agent such as sodium hypochlorite.

  • Cycloaddition Reaction: The substituted phenol and the freshly generated aryl nitrile oxide are dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and stirred at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

start Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of test compound start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Experimental workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds (both the parent benzo[d]isoxazole and the 3-aryl derivatives) and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanistic Insights: Targeting Key Signaling Pathways

The enhanced potency of 3-aryl-benzo[d]isoxazoles is often linked to their ability to effectively modulate specific cellular signaling pathways implicated in disease. For instance, certain derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression.

hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a dimer HIF-1α/ARNT Dimerization hif1a->dimer hre Binding to HRE dimer->hre transcription Gene Transcription (e.g., VEGF, GLUT1) hre->transcription angiogenesis Angiogenesis transcription->angiogenesis metabolism Altered Metabolism transcription->metabolism proliferation Tumor Growth & Proliferation angiogenesis->proliferation metabolism->proliferation benzoisoxazole 3-Aryl-Benzo[d]isoxazole benzoisoxazole->hif1a Inhibition

Caption: Inhibition of the HIF-1α signaling pathway by 3-aryl-benzo[d]isoxazoles.

The aryl substituent in these compounds is crucial for establishing the necessary interactions within the binding pocket of the HIF-1α regulatory machinery, leading to its degradation and the subsequent downregulation of hypoxia-responsive genes that are vital for tumor survival and growth.

Conclusion

The addition of an aryl group at the 3-position of the benzo[d]isoxazole scaffold is a powerful strategy for transforming a relatively modest heterocyclic core into a highly potent and specific biological agent. The comparative data clearly demonstrates that this substitution is not merely an incremental improvement but a critical determinant of therapeutic efficacy. For researchers in drug discovery, the 3-aryl-benzo[d]isoxazole framework represents a fertile ground for the development of novel therapeutics with enhanced potency and selectivity against a range of diseases. Future research should continue to explore the vast chemical space afforded by different aryl substitutions to further optimize the pharmacological profiles of this remarkable class of compounds.

References

spectroscopic analysis of 3-Bromobenzo[d]isoxazole and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Bromobenzo[d]isoxazole and its Derivatives

Introduction: The Significance of the Benzisoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a versatile synthetic intermediate, where the bromine atom provides a reactive handle for introducing diverse functionalities through cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery.

Given its role as a foundational building block, the unambiguous structural confirmation of this compound and its subsequent derivatives is of paramount importance. Spectroscopic analysis is the cornerstone of this characterization process. This guide provides a comparative overview of the key spectroscopic techniques used to analyze this class of compounds, grounded in experimental data and established principles. We will delve into the causality behind experimental choices and demonstrate how a synergistic application of these techniques leads to irrefutable structural elucidation.

Comparative Spectroscopic Methodologies

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound derivatives. While each technique provides unique insights, it is their combined interpretation that affords a complete structural picture. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C nuclei.

Expertise & Experience: Why NMR is Critical

For the benzo[d]isoxazole system, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the aromatic protons create a unique fingerprint. The presence of the bromine atom and other substituents will influence the electron density around neighboring protons, causing predictable upfield or downfield shifts. Similarly, ¹³C NMR reveals the number of unique carbon environments, distinguishing between aromatic, aliphatic, and quaternary carbons.

Expected Spectral Data for this compound Scaffold:

  • ¹H NMR: The aromatic protons on the benzene ring of the benzo[d]isoxazole core are expected to resonate in the δ 7.0-8.5 ppm region.[2] The specific splitting patterns will depend on the substitution pattern of any derivatives.

  • ¹³C NMR: Aromatic carbons typically appear in the δ 110-160 ppm range.[4] The carbon atom directly attached to the bromine (C3) will have its chemical shift significantly influenced by the halogen's electronegativity and is a key diagnostic signal.

Comparative NMR Data for Isoxazole Derivatives

The following table summarizes representative ¹H and ¹³C NMR data for various substituted isoxazoles, illustrating the effect of different functional groups on chemical shifts.

CompoundKey ¹H NMR Signals (δ ppm, Solvent)Key ¹³C NMR Signals (δ ppm, Solvent)Reference
3-(4-bromophenyl)-5-phenylisoxazole7.84-7.82 (m, 2H), 7.74 (d, J=8.5 Hz, 2H), 7.61 (d, J=8.5 Hz, 2H), 6.80 (s, 1H, isoxazole-H) (CDCl₃)170.7, 162.0, 132.1, 130.3, 128.2, 128.0, 124.3, 97.2 (CDCl₃)[5]
5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole8.25 (d, J=8.6 Hz, 1H), 8.19 (d, J=8.5 Hz, 1H), 8.04 (t, J=1.8 Hz, 1H), 7.87–7.72 (m, 3H), 7.40 (s, 1H) (CDCl₃)168.9, 164.2, 148.3, 137.0, 133.1, 130.6, 130.0, 123.1, 99.5 (CDCl₃)[6]
5-Bromo-3-methylbenzo[d]isoxazole (Predicted)Aromatic H: multiplet, δ 7.0-8.0; Methyl H: singlet, ~δ 2.5Aromatic C: δ 110-160; Methyl C: δ 10-20[4]
Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Expertise & Experience: The Isotopic Signature of Bromine

For this compound and its derivatives, the most telling feature in the mass spectrum is the isotopic pattern of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks: the M⁺ peak and an M+2 peak of almost equal intensity.[4] This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule and serves as a primary validation point.

Expected Fragmentation Patterns:

The fragmentation of the isoxazole ring is well-documented.[7] Common fragmentation pathways for benzo[d]isoxazole derivatives may involve the cleavage of the weak N-O bond, followed by rearrangements and loss of small neutral molecules like CO, HCN, or aryl nitriles, providing further structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: Fingerprinting the Core Structure

While the aromatic region can be complex, specific vibrations are characteristic of the benzo[d]isoxazole core. The C=N stretching vibration of the isoxazole ring is a key diagnostic band.[4] Furthermore, the presence of other functional groups in derivatives, such as C=O (carbonyl), O-H (hydroxyl), or N-H (amine), will give rise to strong, characteristic absorption bands in their respective regions, making IR an excellent tool for verifying successful synthetic transformations.

Key IR Absorption Bands for Benzisoxazole Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Significance
Aromatic C-H Stretch3000 - 3100Confirms presence of the benzene ring
C=N Stretch (Isoxazole)~1630 - 1650Characteristic of the isoxazole ring system.[8]
C-O Stretch (Isoxazole)~1200 - 1270Characteristic of the isoxazole ring system.[9]
C-Br Stretch500 - 600Indicates the presence of the bromo-substituent.[4]

Experimental Protocols and Workflow

The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following are standardized, self-validating protocols for the analysis of this compound derivatives.

General Experimental Workflow

The overall process from sample receipt to final characterization follows a logical progression, ensuring data from each technique can be cross-correlated.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh Sample & Dissolve in Appropriate Deuterated Solvent (NMR) or Volatile Solvent (MS) NMR ¹H & ¹³C NMR Acquisition Prep->NMR MS High-Resolution MS (HRMS) Acquisition Prep->MS IR FTIR-ATR Acquisition Prep->IR Proc Process Spectra: - Phasing & Baseline Correction (NMR) - Peak Picking & Integration NMR->Proc MS->Proc IR->Proc Interp Interpret Spectra: - Assign Signals - Analyze Fragmentation - Identify Functional Groups Proc->Interp Confirm Cross-Correlate Data & Confirm Structure Interp->Confirm

Caption: General workflow for the spectroscopic characterization of a novel compound.

Step-by-Step Methodologies

1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key sample resonances.

  • Instrumentation: Use a high-resolution NMR spectrometer (a 400 MHz or higher instrument is recommended for resolving complex splitting patterns).[10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected chemical shift range (typically 0-12 ppm). Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle method for this class of compounds, typically yielding the protonated molecule [M+H]⁺.[10] Electron ionization (EI) can also be used, which provides more extensive fragmentation information.[2]

  • Mass Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement. This allows for the determination of the elemental formula.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion peak and the M+2 peak to confirm the presence of bromine. Analyze the fragmentation pattern to corroborate the proposed structure.

Synergistic Data Interpretation: A Self-Validating System

No single technique provides all the answers. The power of this analytical approach lies in using each piece of data to validate the others, creating a self-confirming loop of evidence.

G cluster_data Experimental Data cluster_interp Inferences cluster_conclusion Conclusion HNMR ¹H NMR: Multiplets at δ 7.5-8.0 Aro Substituted Benzene Ring HNMR->Aro CNMR ¹³C NMR: ~8 unique aromatic signals CNMR->Aro MS MS: M⁺ and M+2 peaks (1:1 ratio) Br One Bromine Atom Present MS->Br IR IR: Band at ~1640 cm⁻¹ Isox Isoxazole Ring Present IR->Isox Structure Structure Confirmed: This compound Derivative Aro->Structure Br->Structure Isox->Structure

Caption: Logical flow of synergistic data interpretation for structural confirmation.

Causality in Interpretation:

  • Observation: The ¹H and ¹³C NMR spectra show signals exclusively in the aromatic region.

  • Inference: This confirms the core aromatic framework of the benzo[d]isoxazole system.

  • Observation: The mass spectrum displays the characteristic M⁺ and M+2 isotopic pattern.

  • Inference: This unequivocally proves the presence of one bromine atom.

  • Observation: The IR spectrum shows a distinct band around 1640 cm⁻¹.

  • Inference: This supports the presence of the C=N bond within the isoxazole ring.[8]

This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for publication, patent applications, and progression into further stages of drug development.

References

A Technical Guide to the Bioisosteric Replacement of the Benzo[d]isoxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide.[1][2] Its unique physicochemical properties and versatile binding capabilities have cemented its importance in the development of treatments for a wide range of conditions, including cancer, microbial infections, and inflammatory diseases.[3][4] However, the quest for optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles often necessitates molecular modification. Bioisosteric replacement, a cornerstone strategy in drug design, offers a rational approach to fine-tune these properties by substituting a key structural motif with another that possesses similar steric and electronic characteristics.[5][6]

This guide provides an in-depth technical comparison of common and emerging bioisosteric replacements for the benzo[d]isoxazole ring system. We will explore the nuanced effects of substituting this scaffold with other bicyclic heterocycles such as indole, indazole, benzofuran, and benzothiophene. This analysis is supported by comparative experimental data, detailed synthetic protocols, and visualizations of key structural relationships to empower researchers in their drug discovery endeavors.

The Rationale for Bioisosteric Replacement of Benzo[d]isoxazole

The primary motivation for exploring bioisosteres of the benzo[d]isoxazole ring is to modulate a compound's biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While the benzo[d]isoxazole moiety offers a favorable starting point, challenges such as metabolic instability, off-target effects, or suboptimal physicochemical properties can limit the therapeutic potential of a lead compound.

Bioisosteric replacement can address these issues by:

  • Altering Hydrogen Bonding Capacity: The nitrogen and oxygen atoms in the isoxazole ring act as hydrogen bond acceptors. Replacing this ring with scaffolds like indole or indazole, which possess a hydrogen bond donor (N-H), can fundamentally change the interaction profile with a biological target.

  • Modulating Lipophilicity and Solubility: Subtle changes in the heterocyclic core can significantly impact a molecule's lipophilicity (logP) and aqueous solubility, which in turn affect cell permeability, oral bioavailability, and plasma protein binding.

  • Improving Metabolic Stability: The N-O bond in the isoxazole ring can be susceptible to metabolic cleavage.[2] Replacing it with more robust linkages found in other heterocycles can enhance metabolic stability and prolong the drug's half-life.

  • Fine-Tuning Receptor Selectivity: The distinct electronic and steric features of different bioisosteres can lead to altered binding affinities for the target receptor versus off-target proteins, thereby improving the selectivity profile and reducing side effects.

A Comparative Analysis of Key Bioisosteres

The selection of an appropriate bioisostere is a critical decision in the drug design process. Below, we compare the benzo[d]isoxazole ring with its most common bioisosteric counterparts, highlighting their key structural differences and the resulting impact on pharmacological properties.

Indole and Indazole: The Nitrogenous Analogs

Indole and indazole are structural isomers of benzo[d]isoxazole, where the oxygen atom is replaced by a nitrogen atom, and the position of the second nitrogen atom differs. This seemingly small change introduces a hydrogen bond donor functionality (N-H) and alters the electronic distribution within the ring system.

Caption: Comparison of Benzo[d]isoxazole with Indole and Indazole.

Pharmacological Implications:

The introduction of a hydrogen bond donor in indole and indazole can lead to new or enhanced interactions with the target protein. For instance, in the context of kinase inhibitors, the N-H group of indole and indazole can form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for this class of drugs.[7] While direct comparative studies are limited, the choice between indole and indazole can significantly impact kinase selectivity due to the different positioning of the nitrogen atoms and the resulting vector of the hydrogen bond.

In a study on serotonin 5-HT3 receptor antagonists, indazole was successfully used as a bioisostere for indole, demonstrating that these two scaffolds can elicit similar biological responses.[8] However, the pharmacokinetic profiles can differ. For example, some studies suggest that indazole-containing compounds may exhibit different metabolic pathways compared to their indole counterparts.[9]

Table 1: Comparative Biological Activity of Indazole and Indole-based Kinase Inhibitors

CompoundCore ScaffoldTarget KinaseIC50 (nM)Reference
AxitinibIndazoleVEGFR20.2[7]
SunitinibIndoleVEGFR22.0[7]
PazopanibIndazoleVEGFR230[7]
SorafenibIndoleVEGFR290[7]

This table presents a selection of FDA-approved kinase inhibitors to illustrate the successful application of both indazole and indole scaffolds in targeting the same kinase family. It is important to note that the overall molecular structure, not just the core scaffold, contributes to the observed potency.

Benzofuran and Benzothiophene: The Oxygen and Sulfur Analogs

Benzofuran and benzothiophene are bioisosteres where the nitrogen atom of the isoxazole ring is replaced by a carbon atom, and the oxygen atom is either retained (benzofuran) or replaced by sulfur (benzothiophene). These modifications result in more lipophilic and less polar scaffolds compared to benzo[d]isoxazole.

Caption: Comparison of Benzo[d]isoxazole with Benzofuran and Benzothiophene.

Pharmacological Implications:

The increased lipophilicity of benzofuran and benzothiophene analogs can enhance membrane permeability and, in some cases, improve oral bioavailability. However, this can also lead to increased metabolic clearance and potential off-target toxicity. A structure-activity relationship (SAR) study on peroxisome proliferator-activated receptor delta (PPARδ) agonists explored benzothiophene, benzofuran, and indole-based templates, highlighting the utility of these scaffolds in modulating receptor activity.[10]

Benzofuran derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[2][11] Similarly, benzothiophene-containing molecules have been developed as potent anticancer agents.[12] The choice between benzofuran and benzothiophene can be guided by the desired level of lipophilicity and the potential for specific interactions with the target. For instance, the sulfur atom in benzothiophene can engage in different types of non-covalent interactions compared to the oxygen atom in benzofuran.

Experimental Protocols

The successful implementation of a bioisosteric replacement strategy relies on robust synthetic methodologies and reliable biological assays. Below are representative protocols for the synthesis of a key benzo[d]isoxazole-containing drug, risperidone, and a general procedure for a kinase inhibition assay, which is a common application for these heterocyclic scaffolds.

Synthesis of Risperidone

Risperidone is a widely used antipsychotic medication that features a 6-fluoro-1,2-benzisoxazole core. Its synthesis typically involves the N-alkylation of a piperidine derivative with a pyrido[1,2-a]pyrimidin-4-one side chain. Several synthetic routes have been reported, with variations in the coupling conditions and the preparation of the key intermediates.[13][14]

Step-by-Step Methodology for Risperidone Synthesis (A Representative Method):

  • Preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate 1): This intermediate can be synthesized from 2,4-difluorobenzaldehyde through a multi-step process involving oxime formation, cyclization, and subsequent chemical modifications.

  • Preparation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2): This intermediate is typically prepared from 2-aminopyridine and a suitable cyclic ketone derivative.

  • N-Alkylation Reaction:

    • To a solution of Intermediate 1 (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol, add a base (e.g., sodium carbonate, 2.0 eq) and a catalytic amount of potassium iodide.

    • Add Intermediate 2 (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to obtain pure risperidone.[14]

G Intermediate1 Intermediate1 Risperidone Risperidone Intermediate1->Risperidone  N-Alkylation (Base, Solvent, Heat) Intermediate2 Intermediate2 Intermediate2->Risperidone

Caption: General synthetic scheme for Risperidone.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of test compounds against a specific protein kinase.

Step-by-Step Methodology:

  • Materials and Reagents:

    • Purified recombinant kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

    • Run appropriate controls, including a no-kinase control, a no-compound (vehicle) control, and a positive control inhibitor.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The bioisosteric replacement of the benzo[d]isoxazole ring is a powerful and versatile strategy in modern drug discovery. The choice of a suitable bioisostere, whether it be indole, indazole, benzofuran, or benzothiophene, can have profound effects on a compound's pharmacological and pharmacokinetic properties. A thorough understanding of the subtle yet significant differences in the electronic and steric nature of these scaffolds is crucial for the rational design of new therapeutic agents. This guide has provided a comparative overview of these key bioisosteres, supported by experimental context and representative protocols, to aid researchers in navigating the complexities of molecular modification and ultimately, in the development of safer and more effective medicines.

References

Validating Target Engagement for 3-Bromobenzo[d]isoxazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 3-bromobenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors targeting key protein classes, particularly protein kinases and bromodomains. The validation of direct target engagement within a cellular context is a critical step in the development of these inhibitors, confirming their mechanism of action and informing on their therapeutic potential. This guide provides an in-depth comparison of methodologies for validating the target engagement of this compound-based inhibitors, offering insights into experimental design and data interpretation for researchers in drug discovery.

Introduction to this compound-Based Inhibitors and Their Targets

The benzo[d]isoxazole ring system is a versatile scaffold that, when appropriately substituted, can be tailored to interact with high affinity and specificity to the active sites of various protein targets. The inclusion of a bromine atom at the 3-position can significantly influence the compound's electronic properties and provide a vector for further chemical modification. This scaffold has been successfully employed in the development of inhibitors for two major classes of therapeutic targets:

  • Receptor Tyrosine Kinases (RTKs): A series of 3-aminobenzo[d]isoxazoles have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families. These kinases are crucial mediators of angiogenesis and cell proliferation, and their dysregulation is a hallmark of many cancers.

  • Bromodomain and Extra-Terminal (BET) Proteins: More recently, benzo[d]isoxazole derivatives have been developed as potent bivalent inhibitors of BET proteins, such as BRD4.[1] BRD4 is an epigenetic reader that plays a critical role in the transcriptional regulation of key oncogenes like c-Myc, making it a prime target in oncology.[2]

Methodologies for Validating Target Engagement

Confirming that a compound binds to its intended target in a physiologically relevant environment is paramount. Several biophysical techniques can be employed to measure target engagement, each with its own set of advantages and limitations.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells and tissues.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of an inhibitor to its target protein generally increases the protein's resistance to heat-induced unfolding and aggregation.

Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Shock cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with This compound inhibitor or vehicle cell_culture->treatment heat_shock 3. Heat cell lysates or intact cells across a temperature gradient treatment->heat_shock lysis 4. Lyse cells (if heated intact) and separate soluble fraction heat_shock->lysis detection 5. Detect soluble target protein (e.g., Western Blot, ELISA) lysis->detection melt_curve 6. Plot protein abundance vs. temperature to generate a melt curve detection->melt_curve

Caption: CETSA experimental workflow for target engagement validation.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Plate target cells (e.g., a cancer cell line overexpressing the target kinase) and grow to ~80% confluency. Treat cells with the this compound inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Analyze the abundance of the target protein in each sample by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and inhibitor-treated samples to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified protein target.[5]

Workflow for SPR

SPR_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilization 1. Immobilize purified target protein onto a sensor chip injection 2. Inject a series of inhibitor concentrations across the sensor surface immobilization->injection association 3. Monitor association (binding) in real-time injection->association dissociation 4. Inject running buffer to monitor dissociation association->dissociation sensorgram 5. Generate sensorgrams (Response vs. Time) dissociation->sensorgram fitting 6. Fit data to a binding model to determine ka, kd, and KD sensorgram->fitting

Caption: SPR experimental workflow for kinetic and affinity analysis.

Experimental Protocol: SPR Analysis of a Kinase Inhibitor

  • Protein Immobilization: Immobilize the purified target kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Inhibitor Preparation: Prepare a dilution series of the this compound inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate. Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

  • Data Analysis: After subtracting the reference channel signal and the buffer-only injection, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[6] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: ITC Analysis of a Bromodomain Inhibitor

  • Sample Preparation: Dialyze the purified bromodomain (e.g., BRD4(1)) into the final ITC buffer. Dissolve the this compound inhibitor in the same buffer. Degas both solutions before use.

  • Instrument Setup: Fill the sample cell with the bromodomain solution and the injection syringe with the inhibitor solution.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Comparative Analysis: this compound Inhibitors vs. Alternatives

To contextualize the performance of this compound-based inhibitors, it is essential to compare their target engagement and potency against established compounds.

Kinase Inhibitor Comparison

The 3-aminobenzo[d]isoxazole scaffold has been shown to potently inhibit VEGFR and PDGFR. Below is a comparison of a representative benzo[d]isoxazole compound with well-known multi-kinase inhibitors.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetBenzo[d]isoxazole-based (IC₅₀, nM)Sorafenib (IC₅₀, nM)[7]Sunitinib (IC₅₀, nM)
VEGFR2 Data not available for 3-bromo derivative909
PDGFRβ Data not available for 3-bromo derivative578
c-Kit Data not available for 3-bromo derivative688
Raf-1 Data not available for 3-bromo derivative6>10,000

Signaling Pathway: VEGFR/PDGFR

Inhibition of VEGFR and PDGFR blocks downstream signaling cascades crucial for tumor angiogenesis and proliferation, including the Ras/Raf/MAPK and PI3K/Akt pathways.[8]

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR/PDGFR Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor This compound Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR/PDGFR signaling pathway and point of inhibition.

BET Bromodomain Inhibitor Comparison

Benzo[d]isoxazole derivatives have been developed as potent BET inhibitors.[1] Here, we compare a representative compound to the well-characterized BET inhibitor, JQ1.

Table 2: Comparative BET Bromodomain Inhibition Profile

Bromodomain TargetBenzo[d]isoxazole Derivative (7m) (%Ctrl @ 5µM)[9]JQ1 (IC₅₀, nM)OTX015 (IC₅₀, nM)
BRD2(1) 0.159919
BRD3(1) 05511
BRD4(1) 4.47725
BRD4(2) 03311

%Ctrl represents the percentage of the bromodomain that remains bound to its immobilized ligand in the presence of the test compound. A lower number indicates stronger inhibition.

Signaling Pathway: BRD4 in Transcriptional Regulation

BRD4 recognizes acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of oncogenes like c-Myc.[10][11]

BRD4_Signaling cluster_chromatin Chromatin cluster_recruitment Transcriptional Machinery cluster_transcription Gene Expression Histone Acetylated Histones (at Super-Enhancers) BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II activates cMyc Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->cMyc transcribes Inhibitor This compound Inhibitor Inhibitor->BRD4

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including antipsychotic, anticancer, and anti-inflammatory properties. The ability to functionalize this core structure, particularly at the 3-position, is crucial for the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions of 3-Bromobenzo[d]isoxazole are a cornerstone of these synthetic efforts, providing a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds.

This guide offers a comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. While direct comparative studies on this specific substrate are limited, this guide synthesizes data from analogous heterocyclic systems to provide a robust framework for catalyst selection and reaction optimization.

The Landscape of Palladium Catalysis for this compound Coupling

The choice of the palladium catalyst, particularly the ligand sphere around the metal center, is paramount in determining the efficiency, substrate scope, and functional group tolerance of the coupling reaction. The electronic and steric properties of the ligand influence the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

For a substrate like this compound, the electron-withdrawing nature of the benzo[d]isoxazole ring can influence the reactivity of the C-Br bond. The selection of an appropriate catalyst system is therefore critical to achieve high yields and avoid side reactions.

Comparative Performance of Palladium Catalysts

The following sections provide a comparative overview of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings. The data presented is a compilation from studies on this compound and structurally related bromo-heterocycles to offer a broader perspective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and various organoboron reagents. The choice of catalyst can significantly impact the reaction outcome, especially with challenging substrates.

Catalyst SystemLigand TypeKey AdvantagesTypical Reaction ConditionsYield Range (%)
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, versatile for a range of substrates.Toluene/H₂O, Na₂CO₃, 80-100 °C75-90
Pd(OAc)₂ / SPhos Bulky, Electron-Rich BiarylphosphineHigh activity for challenging substrates, lower catalyst loadings.Dioxane, K₃PO₄, 100 °C85-98
PdCl₂(dppf) Bidentate FerrocenylphosphineGood performance with a variety of substrates, stable catalyst.Dioxane, K₂CO₃, 90-110 °C80-95
Pd/C HeterogeneousEasy to remove from the reaction mixture, reusable.Ethanol/H₂O, K₂CO₃, 80 °C70-85[1]

Causality Behind Catalyst Choice:

  • Pd(PPh₃)₄ : A reliable workhorse for many Suzuki couplings.[2] Its moderate activity is often sufficient for activated aryl bromides.

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos) : The bulky and electron-rich nature of ligands like SPhos facilitates the oxidative addition of the aryl bromide and promotes the reductive elimination step, leading to higher turnover numbers and efficiency, especially for less reactive or sterically hindered substrates.[3]

  • PdCl₂(dppf) : The "bite angle" of the dppf ligand can stabilize the palladium center throughout the catalytic cycle, leading to good yields and preventing catalyst decomposition.

  • Pd/C : An attractive option for process chemistry due to its ease of separation.[1] However, it may exhibit lower activity compared to homogeneous catalysts and can sometimes lead to leaching of palladium into the product.[1]

Heck Coupling

The Heck reaction enables the arylation of alkenes with this compound, providing access to a variety of substituted olefins. The choice of catalyst and ligand is crucial for controlling regioselectivity and achieving high yields.

Catalyst SystemLigand TypeKey AdvantagesTypical Reaction ConditionsYield Range (%)
Pd(OAc)₂ / PPh₃ Monodentate PhosphineCost-effective and widely used for standard Heck reactions.DMF or NMP, Et₃N, 100-120 °C70-88
Pd(OAc)₂ / P(o-tol)₃ Bulky Monodentate PhosphineCan improve yields with certain substrates compared to PPh₃.Triethylamine, 100 °C75-92
Pd-NHC Complexes N-Heterocyclic CarbeneHigh thermal stability, effective for less reactive aryl bromides.DMF/H₂O, K₂CO₃, 80-120 °C80-95[4]
Phosphine-free (Pd(OAc)₂) LigandlessOperationally simple, avoids the use of expensive phosphine ligands.DMF/H₂O, K₂CO₃, 100-140 °C65-85[5]

Causality Behind Catalyst Choice:

  • Pd(OAc)₂ with Phosphine Ligands : The phosphine ligand stabilizes the active Pd(0) species and influences the rate of the catalytic cycle.[6] Tri(o-tolyl)phosphine, being more electron-rich and bulkier than triphenylphosphine, can enhance the rate of oxidative addition.

  • Pd-NHC Complexes : N-Heterocyclic carbenes (NHCs) are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[4] This makes them particularly suitable for more challenging Heck couplings.[4]

  • Phosphine-free Systems : In some cases, particularly with activated aryl halides, the Heck reaction can proceed without the need for phosphine ligands.[5] This simplifies the reaction setup and purification, although it may require higher temperatures and result in lower yields.[5]

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the coupling of this compound with terminal alkynes, leading to the formation of 3-alkynylbenzo[d]isoxazoles. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[7]

Catalyst SystemCo-catalystKey AdvantagesTypical Reaction ConditionsYield Range (%)
PdCl₂(PPh₃)₂ CuIThe classic and most widely used catalyst system for Sonogashira coupling.[8]Triethylamine, THF, Room Temp. to 60 °C80-95
Pd(PPh₃)₄ CuIA reliable alternative to PdCl₂(PPh₃)₂.Triethylamine, DMF, Room Temp. to 80 °C75-90
Pd(PhCN)₂Cl₂ / P(t-Bu)₃ CuIHighly efficient for aryl bromides, often allowing for room temperature reactions.[9]Dioxane, HN(i-Pr)₂, Room Temp.85-98[9]
Copper-free Systems NoneAvoids the use of a copper co-catalyst, which can sometimes lead to alkyne homocoupling.Amine base, various solvents70-90

Causality Behind Catalyst Choice:

  • PdCl₂(PPh₃)₂/CuI : This combination is the industry standard.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[7]

  • Pd(PhCN)₂Cl₂/P(t-Bu)₃ : The use of a bulky and electron-rich phosphine like tri-tert-butylphosphine significantly accelerates the oxidative addition of the aryl bromide, enabling the reaction to proceed under milder conditions, often at room temperature.[9]

  • Copper-free Sonogashira : While generally less common, copper-free conditions can be advantageous in cases where the alkyne is prone to dimerization (Glaser coupling) in the presence of copper salts. These reactions typically require a stronger base to facilitate the deprotonation of the alkyne.

Mechanistic Insights

A fundamental understanding of the catalytic cycles for these reactions is essential for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar = 3-Benzo[d]isoxazolyl X = Br C Ar-Pd(II)-X(L)₂ B->C D Transmetalation (R-B(OR)₂) C->D Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Catalytic Cycle

Heck_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar = 3-Benzo[d]isoxazolyl X = Br C Ar-Pd(II)-X(L)₂ B->C D Olefin Coordination & Migratory Insertion C->D E R-CH₂-CH(Ar)-Pd(II)-X(L)₂ D->E F β-Hydride Elimination E->F G Ar-CH=CH-R (Product) F->G H [HPd(II)X(L)₂] F->H H->A Base (-HBX)

Caption: The catalytic cycle for the Heck coupling reaction.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar = 3-Benzo[d]isoxazolyl X = Br C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-C≡C-R(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡C-R (Product) F->G H R-C≡C-H (Alkyne) J R-C≡C-Cu (Copper Acetylide) H->J Base, CuI I [Cu(I)] I->J J->D To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

The following are generalized, step-by-step protocols for the coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol (using Pd(OAc)₂/SPhos)

Workflow Diagram:

Suzuki_Workflow A 1. Combine Reactants (this compound, Boronic Acid, Base) B 2. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) A->B C 3. Add Degassed Solvent (Dioxane) B->C D 4. Heat under Inert Atmosphere (e.g., 100 °C) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • To the tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the required time (typically 2-12 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling Protocol (using Pd(OAc)₂)

Workflow Diagram:

Heck_Workflow A 1. Combine Reactants (this compound, Olefin, Base) B 2. Add Catalyst & Ligand (Pd(OAc)₂, P(o-tol)₃) A->B C 3. Add Solvent (e.g., Triethylamine) B->C D 4. Heat under Inert Atmosphere (e.g., 100 °C) C->D E 5. Reaction Monitoring (TLC or GC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G

Caption: General workflow for a Heck coupling experiment.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in triethylamine (5 mL) in a sealed tube, add the olefin (1.2 mmol), tri(o-tolyl)phosphine (0.06 mmol), and palladium(II) acetate (0.02 mmol).

  • Seal the tube and stir the reaction mixture at 100 °C under a nitrogen atmosphere overnight.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and add 1 M HCl (aq.) until the solution is acidic.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired product.

Sonogashira Coupling Protocol (using PdCl₂(PPh₃)₂/CuI)

Workflow Diagram:

Sonogashira_Workflow A 1. Combine Reactants & Catalysts (this compound, Alkyne, PdCl₂(PPh₃)₂, CuI) B 2. Add Solvent & Base (THF, Triethylamine) A->B C 3. Stir under Inert Atmosphere (Room Temp. to 60 °C) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F

Caption: General workflow for a Sonogashira coupling experiment.

Step-by-Step Methodology:

  • To a Schlenk tube, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.02 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the mixture at room temperature or heat to 60 °C for 1.5-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of a diverse range of functionalized molecules. The choice of catalyst is a critical parameter that must be carefully considered based on the specific coupling partners and desired reaction conditions. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands often provide the highest efficiency. In Heck couplings, both phosphine-based and NHC-based palladium catalysts are effective, with the latter offering high stability. The classic PdCl₂(PPh₃)₂/CuI system remains a reliable choice for Sonogashira couplings, although modern catalysts can offer milder reaction conditions. This guide provides a framework for informed catalyst selection and a starting point for the development of robust and efficient synthetic routes to novel benzo[d]isoxazole derivatives.

References

A Senior Application Scientist's Guide to Assessing the Drug-like Properties of 3-Bromobenzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzo[d]isoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzo[d]isoxazole scaffold is a prime example of such a structure, forming the core of drugs with antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The versatility of this heterocyclic system makes it a highly attractive starting point for novel drug discovery campaigns.[3][4][5][6]

The strategic placement of a bromine atom at the 3-position of the benzo[d]isoxazole ring system creates a versatile chemical handle. This 3-Bromobenzo[d]isoxazole intermediate is not an end in itself, but rather a gateway—a foundational building block for generating vast libraries of analogs through various cross-coupling reactions. However, synthesizing a library of compounds is only the beginning. The critical challenge lies in efficiently identifying which of these analogs possess the requisite "drug-like" properties to warrant further investigation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and compare the drug-like properties of this compound analogs. We will move beyond mere data points, delving into the causality behind experimental choices and presenting self-validating protocols that ensure data integrity. Our objective is to empower you to make informed, data-driven decisions, prioritizing candidates with the highest probability of success in the long and arduous journey of drug development.

Pillar 1: The Theoretical Underpinnings of "Drug-Likeness"

Before embarking on experimental work, it is crucial to establish a theoretical foundation. A compound's therapeutic efficacy is irrelevant if it cannot reach its target in the body in sufficient concentration and for an adequate duration. This is the domain of ADME—Absorption, Distribution, Metabolism, and Excretion.[7] Early assessment of ADME properties is paramount to avoiding costly late-stage failures.[8][9]

Lipinski's Rule of Five: A First-Pass Filter

In 1997, Christopher Lipinski formulated a set of simple physicochemical parameters, now famously known as the "Rule of Five," based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[7] This rule serves as an excellent first-pass filter to evaluate the "drug-likeness" of a compound and predict potential issues with oral bioavailability.[10][11][12]

The core tenets of Lipinski's Rule of Five are:

  • Molecular Mass < 500 Daltons: Smaller molecules are generally more readily absorbed.

  • Octanol-Water Partition Coefficient (LogP) < 5: LogP is a measure of a compound's lipophilicity (oil-loving nature).[13] While some lipophilicity is required to cross cell membranes, excessively high LogP can lead to poor aqueous solubility, high plasma protein binding, and accumulation in fatty tissues.[10]

  • No more than 5 Hydrogen Bond Donors: (sum of O-H and N-H bonds).

  • No more than 10 Hydrogen Bond Acceptors: (sum of nitrogen and oxygen atoms).

A compound is likely to have poor absorption or permeation if it violates more than one of these rules.[12] It is a guideline, not an immutable law, with notable exceptions for certain drug classes like biologics and natural products.[11] Nevertheless, for typical small molecule drug discovery, it provides an invaluable framework for prioritizing analogs.

G start New Analog Synthesized calc Calculate Physicochemical Properties (MW, cLogP, HBD, HBA) start->calc lipinski Apply Lipinski's Rule of Five Violations > 1? calc->lipinski pass Proceed to In Vitro Assays lipinski->pass No fail Flag for Potential Bioavailability Issues (Consider for Redesign) lipinski->fail Yes

Caption: Initial computational filtering of analogs using Lipinski's Rule of Five.

Pillar 2: Foundational Experimental Protocols

Theoretical calculations must be substantiated with robust experimental data. The following protocols are designed as a primary screening cascade to quantitatively assess the core drug-like properties of your this compound analog library.

A. Aqueous Solubility: The Gateway to Absorption

A drug must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a leading cause of failure for promising compounds. We will begin with a kinetic solubility assay, which is high-throughput and suitable for early-stage discovery, using minimal amounts of compound.[14]

Experimental Protocol: Kinetic Turbidimetric Solubility Assay

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each analog in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well clear-bottom plate, add phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

  • Compound Addition: Add the DMSO stock solution to the PBS buffer to achieve a final top concentration of 200 µM (final DMSO concentration should be ≤1%). This is typically done using an automated liquid handler to make serial dilutions directly in the plate.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for equilibration. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which the turbidity signal sharply increases above the baseline is determined as the kinetic solubility limit. This indicates the point of precipitation.

Causality: We start with a DMSO stock because this is how compounds are typically stored and handled in high-throughput screening.[14] The kinetic nature of this assay mimics the non-equilibrium conditions a drug might first encounter in the gut. For lead candidates, this should be followed up with a more rigorous equilibrium shake-flask solubility test.[15][16]

B. Membrane Permeability: Crossing the Barrier

Once dissolved, a compound must be able to permeate the intestinal wall to enter circulation. The Caco-2 cell permeability assay is the industry gold standard for in vitro prediction of human intestinal absorption.[9] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[17]

G cluster_0 Apical (A) Chamber (Donor) cluster_1 Basolateral (B) Chamber (Receiver) A1 Add Analog (Time = 0) A2 Sample at Time = T membrane Caco-2 Cell Monolayer A1->membrane Diffusion analyze Quantify Concentration in A and B samples (LC-MS/MS) A2->analyze B1 Buffer Only (Time = 0) B2 Sample at Time = T B2->analyze membrane->B2 calc Calculate Papp (A to B) analyze->calc

Caption: Workflow for the Caco-2 Apical-to-Basolateral Permeability Assay.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for full differentiation and formation of tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use inserts with high TEER values.

  • Assay Initiation (A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test analog (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. Take samples from both the apical and basolateral chambers at specified time points (e.g., 0 and 120 minutes).

  • Quantification: Analyze the concentration of the analog in all samples using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Self-Validation: The protocol must include high and low permeability control compounds (e.g., Propranolol and Atenolol, respectively) to validate each assay plate. A bidirectional assay (also measuring B to A permeability) can identify if a compound is a substrate for efflux transporters like P-glycoprotein.[17]

Pillar 3: In Vitro ADME & Early Safety Profiling

A permeable and soluble compound can still fail if it is metabolized too quickly or is inherently toxic to cells.

A. Metabolic Stability: Predicting In Vivo Half-Life

The liver is the primary site of drug metabolism.[18] An in vitro metabolic stability assay using liver microsomes provides a rapid assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) system.[18][19][20] This data is crucial for predicting a drug's in vivo half-life and potential for drug-drug interactions.[21]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM) in phosphate buffer. Prepare a separate solution of the necessary cofactor, NADPH, which initiates the enzymatic reactions.[18]

  • Incubation: Pre-warm the microsomal solution and the test analog to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

  • Reaction Quenching: Each time-point sample is immediately added to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate the microsomal proteins.[22]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent analog at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Causality and Trustworthiness: A "minus-cofactor" control (where NADPH is replaced with buffer) is essential to run in parallel.[22] Disappearance of the compound in this control indicates chemical instability rather than metabolic degradation, preventing false positives. Using pooled microsomes from multiple donors averages out inter-individual variability.[18][21]

B. In Vitro Cytotoxicity: An Early Look at Safety

Cytotoxicity assays are vital in the early stages of drug development to quickly screen and eliminate compounds that are toxic to cells.[23][24] This helps focus resources on candidates with higher safety profiles.[23][25]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2, a liver-derived cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each this compound analog for a set period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a plate reader (at ~570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Synthesis: A Comparative Overview

The true power of this screening cascade lies in the ability to compare analogs side-by-side. All quantitative data should be summarized in a clearly structured table to facilitate the identification of structure-activity relationships (SAR) and structure-property relationships (SPR).

Table 1: Comparative Drug-Like Properties of this compound Analogs

Analog IDR-Group Substitution (at 3-position)MW (Da)cLogPHBDHBALipinski ViolationsKinetic Solubility (µM)Caco-2 Papp (10⁻⁶ cm/s)HLM t½ (min)Cytotoxicity IC₅₀ (µM)
Parent -Br198.02.50205515.2>60>100
Analog 1 -Phenyl221.23.80201225.14585
Analog 2 -4-pyridyl222.22.1030859.5>60>100
Analog 3 -Morpholine230.21.5040>2001.8>60>100
Analog 4 -COOH187.11.7140150<0.5>60>100
Analog 5 -N(CH₃)₂188.22.303011012.01522

Analysis of Hypothetical Data:

  • Analog 1 (Phenyl): Increased lipophilicity (higher cLogP) improved permeability (Papp) but significantly decreased solubility.

  • Analog 2 (4-pyridyl): The basic nitrogen improved solubility while maintaining acceptable permeability, representing a good balance.

  • Analog 3 (Morpholine): The polar morpholine group dramatically increased solubility but at the cost of permeability, making it likely poorly absorbed.

  • Analog 4 (Carboxylic Acid): While highly soluble, the charged nature of the carboxylate at physiological pH renders it impermeable.

  • Analog 5 (Dimethylamine): This analog shows good solubility and permeability but is rapidly metabolized (low t½) and exhibits cytotoxicity, flagging it as a high-risk candidate.

Conclusion and Strategic Path Forward

This guide has outlined a logical, multi-parametric workflow for assessing the drug-like properties of novel this compound analogs. By integrating computational predictions with robust, self-validating in vitro assays for solubility, permeability, metabolic stability, and cytotoxicity, research teams can build a comprehensive understanding of their chemical series.

The comparative data generated through this cascade is not merely a set of numbers; it is a roadmap. It allows for the rational design of the next generation of analogs, guiding synthetic chemistry efforts toward modifications that enhance desirable properties while mitigating liabilities. Promising candidates that emerge from this initial screening, such as Analog 2 in our hypothetical example, become prime candidates for more complex studies, including plasma protein binding, CYP inhibition profiling, and ultimately, in vivo pharmacokinetic and efficacy studies in relevant animal models. By adhering to this structured and scientifically rigorous approach, we can significantly increase the probability of advancing compounds that are not only potent but also possess the fundamental properties required to become successful medicines.

References

X-ray crystal structure of 3-substituted benzo[d]isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystal Structures of 3-Substituted Benzo[d]isoxazole Derivatives

Introduction: The Architectural Blueprint of a Privileged Scaffold

The benzo[d]isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of therapeutic potential, with activities spanning anticancer, neuroprotective, antimicrobial, and anti-inflammatory applications.[2][3] The specific biological activity and potency of these molecules are critically governed by the nature and position of their substituents.[4]

At the heart of understanding how these compounds function is the science of X-ray crystallography. This powerful analytical technique provides a precise, three-dimensional map of a molecule's atomic arrangement and how it organizes itself in a solid state. For drug development professionals, this structural blueprint is invaluable. It reveals the exact conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate a compound's physicochemical properties, such as solubility and stability, and ultimately, its ability to bind to a biological target.

This guide offers a comparative analysis of the X-ray crystal structures of benzo[d]isoxazole derivatives with a specific focus on the impact of substituents at the 3-position. By examining how different functional groups at this key position alter the molecular architecture and crystal packing, we can derive crucial insights for the rational design of next-generation therapeutics.

Experimental Foundation: From Synthesis to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. The trustworthiness of the final structure is built upon a foundation of robust synthetic chemistry and meticulous crystallographic protocol.

General Protocol for Synthesis and Crystallization

The synthesis of 3-substituted benzo[d]isoxazoles often begins with the formation of the core isoxazole ring. A common and effective method is the 1,3-dipolar cycloaddition reaction, which provides a versatile route to a wide array of derivatives.[5]

Step 1: Synthesis of the Precursor Chalcones, which are unsaturated ketones, frequently serve as precursors. They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde in the presence of a base.[6]

Step 2: Cyclization to Form the Isoxazole Ring The synthesized chalcone is then reacted with hydroxylamine hydrochloride. This reaction proceeds through a cyclization mechanism to form the final isoxazole derivative.[6]

Step 3: Purification and Crystallization The crude product is purified using techniques like column chromatography over silica gel. Single crystals suitable for X-ray diffraction are then grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane). The choice of solvent is critical as it can influence crystal polymorphism, leading to different packing arrangements.

Step 4: X-ray Diffraction Data Collection and Structure Refinement A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. The resulting data (a set of reflection intensities) are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final, precise model of the atomic positions, bond lengths, and bond angles.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from chemical synthesis to final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallography start Starting Materials (e.g., Acetophenone, Benzaldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone isoxazole Cyclization with Hydroxylamine HCl chalcone->isoxazole purify Column Chromatography (Purification) isoxazole->purify grow Crystal Growth (Slow Evaporation) purify->grow Yields Pure Compound xrd X-ray Data Collection (Diffractometer) grow->xrd solve Structure Solution & Refinement xrd->solve cif Final Structure (CIF File) solve->cif end Comparative Structural Analysis cif->end Data for Analysis

Caption: General workflow for synthesis and crystallographic analysis.

Comparative Analysis of 3-Substituted Benzo[d]isoxazole Crystal Structures

The substituent at the 3-position of the benzo[d]isoxazole core acts as a primary architectural determinant, profoundly influencing the molecule's conformation and its interactions with neighboring molecules in the crystal lattice. We will compare derivatives based on the nature of this substituent.

Impact of Substituents on Molecular Geometry and Packing

The planarity of the bicyclic benzo[d]isoxazole system and the torsion angles between this core and the 3-substituent are critical parameters. These factors, along with the substituent's electronic properties and hydrogen-bonding capability, dictate the supramolecular assembly.

Compound ID (Example)3-SubstituentKey Torsion Angle (Core-Substituent)Dominant Intermolecular InteractionsReference
A 2-Bromophenyl~45-60°C-H···O, C-H···π, Halogen bonding (Br···O/N)[7]
B 4-Nitrophenyl~10-25°C-H···O, π-π stacking, N-O···π[4]
C EthylFlexible (multiple conformations possible)van der Waals, weak C-H···O[8]
D (1-Benzylpiperidin-4-yl)ethylNon-planar, multiple torsion anglesC-H···O, C-H···π, N-H···O (if protonated)[8]

Note: The values in this table are representative examples derived from typical crystal structures of similar compounds to illustrate the comparative principles.

1. Aryl Substituents (e.g., Phenyl, Bromophenyl, Nitrophenyl)

When an aryl group is attached at the 3-position, a key structural question is the degree of twist, or the dihedral angle, between the benzo[d]isoxazole ring system and the substituted phenyl ring.

  • Steric Effects: A bulky ortho-substituent, like in 3-(2-Bromophenyl)benzo[d]isoxazole , forces the phenyl ring to twist significantly out of the plane of the benzo[d]isoxazole core.[7] This large torsion angle minimizes steric hindrance. In the crystal, this non-planar conformation can frustrate efficient π-π stacking but opens avenues for other interactions, such as halogen bonding and C-H···π contacts, to direct the crystal packing.

  • Electronic Effects: A planar substituent like a 4-nitrophenyl group allows for greater electronic conjugation with the core, leading to a more planar overall structure.[4] This planarity facilitates face-to-face π-π stacking interactions between adjacent molecules, often leading to a layered or herringbone packing motif in the crystal. The electron-withdrawing nitro group can also participate in stabilizing N-O···π interactions.

2. Alkyl and Complex Substituents

Introducing flexible alkyl chains or large, non-planar groups drastically changes the packing landscape.

  • Conformational Flexibility: Simple alkyl chains, such as in 3-(2-ethyl)benzo[d]isoxazole , introduce conformational flexibility. The molecule may exist in different conformations even within the same crystal (conformational polymorphism) or adopt a shape that maximizes efficient space-filling, dominated by weaker van der Waals forces.

  • Complex 3D Networks: Large, multi-ring substituents, as seen in 3-(2-(1-Benzylpiperidin-4-yl)ethyl)benzo[d]isoxazole , create complex three-dimensional structures.[8] The sheer size and awkward shape of the substituent prevent simple, dense packing. Instead, the crystal structure is stabilized by a network of specific, directional interactions. C-H···π interactions between the benzyl group of one molecule and the benzo[d]isoxazole core of another can become a primary structure-directing force. If any hydrogen bond donors or acceptors are present, they will almost certainly dominate the packing arrangement.

From Structure to Function: Implications for Drug Design

The true power of crystallographic data lies in its ability to inform structure-activity relationship (SAR) studies and guide rational drug design. The conformation and intermolecular interactions observed in the crystal provide a static snapshot of the molecule's preferred geometry and interaction profile, which are directly relevant to its binding at a protein target.

For instance, benzo[d]isoxazole derivatives have been identified as potent inhibitors of the Exchange Protein Directly Activated by cAMP (EPAC).[9] The binding pocket of EPAC is a well-defined hydrophobic cavity.

  • A derivative with a bulky, twisted 3-aryl substituent might not fit well within a narrow, planar binding site. However, its specific 3D shape could be perfectly complementary to a different, non-planar pocket.

  • A derivative with a planar 3-aryl substituent capable of π-π stacking could effectively interact with aromatic residues like phenylalanine or tyrosine in a protein's active site.

  • The introduction of fluorine-containing groups on the 3-phenyl substituent has been shown to boost EPAC inhibitory activity.[9] Crystal structures of such compounds would likely reveal that the fluorine atoms are participating in favorable orthogonal multipolar interactions (F···C=O) or other specific contacts within the binding site, explaining their enhanced potency.

The following diagram illustrates how the 3-substituent's properties influence crystal structure and, by extension, its potential for biological activity.

G sub Nature of 3-Substituent (Size, Planarity, Electronics) conf Molecular Conformation (e.g., Torsion Angles) sub->conf inter Intermolecular Forces (H-bonds, π-stacking, Halogen bonds) sub->inter pack Crystal Packing & Supramolecular Assembly conf->pack Determines inter->pack Determines prop Physicochemical Properties (Solubility, Stability, Melting Point) pack->prop bio Binding Affinity & Biological Activity (Shape Complementarity at Target Site) pack->bio

Caption: Relationship between substituent, crystal structure, and activity.

Conclusion and Future Directions

This comparative guide underscores the pivotal role of the 3-substituent in defining the solid-state architecture of benzo[d]isoxazole derivatives. X-ray crystallography reveals that a simple modification at this position—from a planar, electron-withdrawing group to a bulky, sterically hindered one—can fundamentally alter the molecule's shape and the entire network of interactions that build the crystal.

These structural insights are not merely academic; they are actionable intelligence for medicinal chemists. By understanding the geometric and interactive propensities conferred by different substituents, researchers can more effectively design molecules with optimized shape complementarity for specific protein targets, thereby enhancing potency and selectivity. Future work should focus on co-crystallization studies of these derivatives with their biological targets (e.g., EPAC, BET bromodomains) to directly visualize the binding modes and validate the structure-based design hypotheses.

References

A Senior Application Scientist's Guide to Base Selection for 3-Bromobenzo[d]isoxazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel molecular entities, 3-Bromobenzo[d]isoxazole stands out as a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds.[1][2][3] Its utility largely stems from its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. However, the success of these transformations is not solely dependent on the catalyst and ligand; the choice of base is a critical, and often decisive, parameter that governs reaction efficiency, yield, and selectivity.

This guide provides an in-depth comparison of various bases commonly employed in reactions with this compound, moving beyond mere protocols to explain the underlying chemical principles. By understanding the causality behind base selection, researchers can optimize their synthetic strategies, troubleshoot challenging couplings, and accelerate the drug discovery process.

The Mechanistic Imperative: Why the Base is More Than a Proton Scavenger

In palladium-catalyzed cross-coupling reactions, the base performs several crucial roles that extend far beyond neutralizing acidic byproducts.[4] Its primary function is to facilitate the pivotal transmetalation step of the catalytic cycle.[5][6] In the context of the widely used Suzuki-Miyaura coupling, two dominant mechanistic pathways are proposed for this activation.[7]

  • The Boronate Pathway: The base reacts with the organoboron species (a boronic acid in this case) to form a more nucleophilic "ate" complex. This boronate complex possesses a higher reactivity, enabling it to efficiently transfer its organic moiety to the palladium center.[7][8]

  • The Hydroxide/Alkoxide Pathway: Alternatively, the base can react with the palladium(II)-halide complex (formed after oxidative addition) to generate a more reactive palladium(II)-hydroxide or -alkoxide intermediate. This species then undergoes transmetalation with the neutral boronic acid.[5][7]

The operative pathway is a subtle function of the chosen base, solvent, and substrates. A judicious choice of base ensures the catalytic cycle proceeds efficiently, minimizing side reactions and maximizing product formation.

Base_Selection_Logic start Start: Select Reaction Type suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald sonogashira Sonogashira (C-C Coupling) start->sonogashira suzuki_check Are substrates base-sensitive or sterically hindered? suzuki->suzuki_check buchwald_base Use NaO*t*Bu or KO*t*Bu (Strong base required for deprotonation) buchwald->buchwald_base sonogashira_base Use organic amine base (TEA or DIPEA) sonogashira->sonogashira_base suzuki_yes Start with K₃PO₄ (Stronger, effective) suzuki_check->suzuki_yes Yes suzuki_no Start with Cs₂CO₃ or K₂CO₃ (Mild, reliable) suzuki_check->suzuki_no No

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling and disposing of specialized chemical reagents like 3-Bromobenzo[d]isoxazole requires a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven best practices. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance with environmental regulations, and build a culture of trust and responsibility in our scientific community.

Hazard Profile of this compound: An Evidence-Based Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, data from closely related brominated and isoxazole-containing compounds allow for a robust hazard assessment. Compounds like 3-Bromoisoxazole and 7-Bromobenzo[d]isoxazole are classified as skin and eye irritants, potentially causing respiratory irritation, and are harmful if swallowed[1][2]. Furthermore, many isoxazole derivatives are flammable liquids[1][3].

Therefore, this compound must be handled as a hazardous substance with the assumed characteristics summarized below.

Hazard ClassDescription & CausalityRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. The isoxazole ring and bromine atom can interfere with biological processes.Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.
Skin/Eye Irritation Expected to cause skin and serious eye irritation upon contact[2].Avoid all direct contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention[1][4].
Flammability May be a flammable liquid and vapor. Organic solvents with similar structures present a moderate fire hazard[1][3].Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment when handling larger quantities[1][3].
Environmental Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Improper disposal can lead to long-term contamination[5].Do not dispose of down the drain or in regular trash. All waste must be collected for authorized hazardous waste disposal.
The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[5][6]

  • EPA (RCRA): This framework defines what constitutes hazardous waste and dictates how it must be managed from "cradle to grave." this compound waste falls under this purview and must be handled according to RCRA guidelines for hazardous chemical waste[5][7].

  • OSHA: OSHA's regulations, particularly the Hazard Communication Standard and rules for hazardous waste operations (HAZWOPER), mandate that laboratory personnel are informed of chemical hazards and trained in safe handling and emergency procedures[8][9][10].

Compliance is not merely a legal obligation; it is a self-validating system that protects you, your colleagues, and the environment.

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for the safe disposal of this compound and materials contaminated with it.

Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.

  • Gloves: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Eye Protection: ANSI-rated safety goggles or a face shield.

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes.

This is the most critical step in proper chemical waste management. Incompatible chemicals must never be mixed.

  • Designate as Halogenated Organic Waste: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for this category.

  • Why Segregation is Crucial: Halogenated waste requires different, often more costly, disposal methods like high-temperature incineration compared to non-halogenated solvents[11][12]. Mixing them contaminates the entire volume, increasing disposal costs and environmental risk.

  • Keep Incompatibles Separate: Never mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane)[13].

    • Strong acids or bases[14].

    • Oxidizing agents[14].

    • Aqueous waste or heavy metals[11].

The container must be robust and compatible with the chemical.

  • Material: Use a high-density polyethylene (HDPE) or glass container that is free from damage and compatible with the waste[5][7]. Avoid metal containers for any acidic solutions[7].

  • Lid: The container must have a secure, leak-proof, screw-top lid[5]. The lid must be kept closed at all times except when actively adding waste[13]. This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

  • Size: Use a container appropriate for the volume of waste being generated to avoid long storage times of nearly empty containers[15].

Proper labeling is a key OSHA and EPA compliance point[10][16]. As soon as the first drop of waste is added, the container must be labeled.

  • Required Information: Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste" [12].

    • The full chemical name: "Waste this compound" . Do not use abbreviations[13]. If it's a solution, list all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable")[12].

    • The name and contact information of the generating researcher or lab.

    • The date accumulation started.

Labs may accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage area[14][17].

  • Location: The SAA must be under the control of laboratory personnel[17].

  • Secondary Containment: Store the liquid waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills[16].

  • Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste, though it's best practice to never store more than 10 gallons in a lab[16][17].

  • Time Limits: Once a container is full, it must be moved to the central storage area within three days[14]. Partially filled containers can remain in the SAA for up to one year[14].

Laboratory personnel do not dispose of the chemical themselves. The final step is to coordinate with the appropriate authorities.

  • Contact EHS: When your waste container is nearly full (e.g., 90% capacity to prevent overfilling), contact your institution's EHS department to schedule a waste pickup[7][16].

  • Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous molecules[18].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition start Waste Generation: This compound ppe Step 1: Don Appropriate PPE start->ppe haz_assess Assess Hazards: (Toxic, Flammable, Halogenated) ppe->haz_assess segregate Step 2: Segregate Waste (Halogenated Organics Only) haz_assess->segregate container Step 3: Select Compatible Container with Lid segregate->container labeling Step 4: Label Container 'Hazardous Waste' container->labeling store Step 5: Store in SAA with Secondary Containment labeling->store check_full Container >90% Full? store->check_full check_full->store No contact_ehs Step 6: Contact EHS for Waste Pickup check_full->contact_ehs Yes disposal Transport to Licensed Disposal Facility (Incineration) contact_ehs->disposal

Caption: Workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobenzo[d]isoxazole
Reactant of Route 2
3-Bromobenzo[d]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.